Technical Documentation Center

(4-Chloro-3-fluorophenyl)methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Chloro-3-fluorophenyl)methanesulfonamide
  • CAS: 1249978-53-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of (4-Chloro-3-fluorophenyl)methanesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To provide an authoritative, causality-driven guide on the physical properties, structural reactivity, and self-valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Purpose: To provide an authoritative, causality-driven guide on the physical properties, structural reactivity, and self-validating analytical protocols for (4-Chloro-3-fluorophenyl)methanesulfonamide.

Executive Summary

In contemporary medicinal chemistry, benzylsulfonamide derivatives serve as critical pharmacophores and versatile synthetic building blocks. (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) is a highly specialized derivative featuring a di-halogenated aromatic ring coupled with a flexible methanesulfonamide moiety [1]. This unique structural arrangement provides a finely tuned balance of lipophilicity, metabolic stability, and hydrogen-bonding capacity.

As an application scientist, it is critical to look beyond basic structural data and understand the causality of these features. The insertion of a methylene bridge between the phenyl ring and the sulfonamide group fundamentally alters the molecule's electronic distribution, shifting its pKa and altering its ionization behavior compared to direct arylsulfonamides. This guide details these physicochemical nuances and establishes robust, self-validating protocols for its laboratory characterization.

Fundamental Physicochemical Properties

To design effective assays or integrate this compound into a synthetic pipeline, researchers must first establish its baseline physical and chemical descriptors [1][2]. The quantitative data is summarized in the table below.

PropertyValue / DescriptorMethod of Determination
Chemical Name (4-Chloro-3-fluorophenyl)methanesulfonamideIUPAC Nomenclature
CAS Registry Number 1249978-53-7Registry Database
Molecular Formula C₇H₇ClFNO₂SElemental Composition
Molecular Weight 223.65 g/mol Calculated
Topological Polar Surface Area (TPSA) 42.5 ŲCalculated
LogP (Octanol/Water) ~2.1 - 2.3Predicted (Consensus)
pKa (Sulfonamide N-H) ~10.1 ± 0.4Predicted / Class Analogy [3]
Physical State Solid (Crystalline Powder)Standard Observation
Mechanistic Insights into Physicochemical Data
  • The pKa Shift: Direct arylsulfonamides typically exhibit a pKa of ~8.0 to 9.0 due to the resonance stabilization of the conjugate base into the aromatic ring. However, in (4-Chloro-3-fluorophenyl)methanesulfonamide, the methylene bridge (-CH₂-) breaks this extended conjugation. Consequently, the acidity of the sulfonamide nitrogen is governed purely by the inductive effect of the sulfonyl group, resulting in a higher pKa of ~10.1[3]. This means the molecule remains overwhelmingly neutral at physiological pH (7.4), enhancing passive lipid bilayer permeability.

  • Halogen Inductive Effects: The 3-fluoro and 4-chloro substitutions dramatically increase the lipophilicity (LogP ~2.2) compared to an unsubstituted benzylsulfonamide. The robust C-F and C-Cl bonds also serve as metabolic shields, preventing rapid oxidative degradation by hepatic Cytochrome P450 enzymes at the highly reactive para and meta positions.

ReactivityMap Center (4-Chloro-3-fluorophenyl) methanesulfonamide Sulfonamide Methanesulfonamide Group (pKa ~10.1) H-Bond Donor/Acceptor Center->Sulfonamide Acidic NH Vector Halogens 3-Fluoro, 4-Chloro Substitution Enhances Lipophilicity Metabolic Shielding Center->Halogens Inductive Effect Methylene Methylene Bridge (-CH2-) Breaks Conjugation Shifts pKa Higher Center->Methylene Structural Linker

Logical relationship map of structural features and their chemical reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory workflows must be designed as self-validating systems. The following protocols detail the step-by-step methodologies for characterizing (4-Chloro-3-fluorophenyl)methanesulfonamide, emphasizing the causality behind each experimental parameter.

Protocol A: LC-MS/MS Characterization and Purity Assessment

Objective: To confirm the molecular mass and assess the chromatographic purity of the synthesized or procured compound.

Causality & Logic: Because the sulfonamide group has a pKa of ~10.1, it is a weak acid. Using an acidic mobile phase (pH ~2.7) ensures the molecule remains fully protonated and neutral during separation, preventing peak splitting or tailing on a reversed-phase column. For mass spectrometry, Electrospray Ionization in Negative Mode (ESI-) is explicitly chosen because the sulfonamide nitrogen readily sheds its proton in the source to form a highly stable [M-H]⁻ anion (m/z 222.6). Positive ion mode would yield poor ionization efficiency due to the lack of basic amine centers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a primary stock. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water/Acetonitrile.

  • System Suitability Test (SST) - The Validation Step: Inject a known reference standard (e.g., benzenesulfonamide). Verify that the column theoretical plates (N) are >5000 and the tailing factor (Tf) is <1.5. Do not proceed if SST fails.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection (ESI-MS): Set the mass spectrometer to ESI Negative mode. Monitor for the [M-H]⁻ ion at m/z 222.6 (Note: Account for the ³⁷Cl isotope peak at m/z 224.6, which should appear at ~32% relative abundance, validating the presence of one chlorine atom).

  • Blank Injection: Run a post-sample blank (50:50 Water/Acetonitrile) to confirm zero carryover, validating the integrity of the quantitative integration.

HPLC_Workflow SamplePrep Sample Prep 10 µg/mL in MeOH/H2O SST System Suitability Validate N > 5000 SamplePrep->SST Aliquot Column LC Separation C18, 0.1% Formic Acid SST->Column Pass Criteria Detection ESI-MS Detection Negative Ion Mode Column->Detection Elution DataAnalysis Data Processing Isotope Check (m/z 222/224) Detection->DataAnalysis Signal Output

Step-by-step workflow for the self-validating LC-MS analytical protocol.

Protocol B: Potentiometric Titration for pKa Validation

Objective: To empirically determine the exact pKa of the sulfonamide N-H proton.

Causality & Logic: Due to the high lipophilicity of the di-halogenated phenyl ring, the compound has low aqueous solubility. Attempting a direct titration in pure water will result in precipitation, invalidating the pH readings. Therefore, a co-solvent system (Methanol/Water) must be used. The apparent pKa (psKa) is measured at various co-solvent ratios, and the true aqueous pKa is determined via Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare three solutions of the compound (~1 mM) in varying Methanol/Water ratios (e.g., 30%, 40%, and 50% Methanol by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH. Record the pH after each 0.05 mL addition, ensuring the reading stabilizes (drift < 0.01 pH/min) before the next addition.

  • Data Processing & Extrapolation: Plot the titration curves and determine the half-equivalence point for each co-solvent ratio to find the apparent psKa. Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3) to derive the true thermodynamic pKa.

References

  • Title: (4-chloro-3-fluorophenyl)methanesulfonamide | 1249978-53-7 Source: Molport URL: [Link]

  • Title: PubChem Compound Summary for CID 5253, Sotalol (Utilized for Class Analogy of Benzylsulfonamide pKa Baselines) Source: National Center for Biotechnology Information (NIH) URL: [Link]

Exploratory

Unveiling the Pharmacological Profile of (4-Chloro-3-fluorophenyl)methanesulfonamide: Mechanisms of Enzyme Inhibition

Executive Summary As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond its static two-dimensional structure to understand its dynamic behavior within complex biological microenvironme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond its static two-dimensional structure to understand its dynamic behavior within complex biological microenvironments. The (4-chloro-3-fluorophenyl)methanesulfonamide moiety has emerged as a highly privileged pharmacophore in modern drug discovery. By combining the precise stereoelectronic effects of halogenation with the versatile hydrogen-bonding capacity of a sulfonamide, this scaffold demonstrates remarkable adaptability. It is utilized across diverse therapeutic areas—from allosteric viral polymerase inhibitors to competitive metalloenzyme antagonists, and even as anchoring groups in PROTAC-mediated targeted protein degradation.

This technical guide dissects the molecular mechanisms, structure-activity relationships (SAR), and rigorous experimental workflows required to validate the enzyme inhibitory properties of this unique chemical moiety.

Structural and Electronic Properties of the Scaffold

The efficacy of (4-chloro-3-fluorophenyl)methanesulfonamide is rooted in its highly optimized physicochemical properties:

  • Stereoelectronic Halogenation (4-Cl, 3-F): The substitution pattern on the phenyl ring is not arbitrary. Fluorine and chlorine are highly electronegative, withdrawing electron density from the aromatic π -system. This electron deficiency makes the phenyl ring an ideal partner for edge-to-face π -stacking with electron-rich aromatic residues (e.g., Phenylalanine or Tyrosine) in enzyme pockets. Furthermore, these halogens block primary sites of cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of the compound.

  • The Methanesulfonamide Linker: Unlike primary sulfonamides ( −SO2​NH2​ ), which are classic, rigid binders of Carbonic Anhydrase, the secondary methanesulfonamide provides a flexible hinge. It acts as a potent hydrogen-bond donor and acceptor system, capable of coordinating with bound water molecules, polar amino acid side chains, or catalytic metal ions depending on the target enzyme's active site architecture.

SAR Scaffold Pharmacophore Optimization Halo Halogenation (Cl, F) Increases Lipophilicity Lowers Ring Electron Density Scaffold->Halo Sulf Methanesulfonamide H-Bond Donor/Acceptor Conformational Flexibility Scaffold->Sulf

Logical relationship between structural modifications and pharmacological properties.

Core Mechanisms of Enzyme Inhibition

The true power of this scaffold lies in its multi-modal binding capabilities. Depending on the target, it can act via distinct inhibitory mechanisms.

Allosteric Modulation in Viral Polymerases (e.g., HCV NS5B)

In the context of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, phenylmethanesulfonamide derivatives act as potent non-nucleoside inhibitors binding at the allosteric Palm I site . Crystallographic data reveals that the carbocyclic/phenyl moiety engages in a critical edge-to-face π -stacking interaction with the Phe193 side chain. Simultaneously, all polar atoms of the sulfonamide moiety form productive hydrogen bonds with either polar side chains or a bound water molecule within the pocket 1. This allosteric binding locks the enzyme in an inactive conformation, preventing RNA replication.

Active Site Coordination in Metalloenzymes

For metallo- β -lactamases (MBLs), which confer bacterial resistance to antibiotics, N -phenylmethanesulfonamide moieties serve as highly effective zinc-interacting groups. In competitive inhibition models, the sulfonamide group displaces native substrates by coordinating directly with the catalytic Zn2+ ions in the active site, while the halogenated phenyl ring occupies adjacent hydrophobic specificity pockets 2.

Kinase Inhibition and Targeted Protein Degradation (PROTACs)

Structurally related halogenated phenylmethanesulfonamide isomers (such as 5-chloro-2-fluorophenyl derivatives) form the core of advanced kinase inhibitors like encorafenib. Recently, these scaffolds have been conjugated to E3 ligase ligands (e.g., pomalidomide) to create PROTACs targeting the BRAFV600E mutated protein in melanoma, demonstrating the scaffold's utility in targeted protein degradation strategies 3. Furthermore, sulfonamide derivatives are actively researched for their competitive inhibition of the aromatase enzyme in ER+ breast cancer therapies 4.

Pathway Core (4-Chloro-3-fluorophenyl) methanesulfonamide Allo Allosteric Inhibition (Viral Polymerases) Core->Allo Comp Active Site Inhibition (Metalloenzymes) Core->Comp Pi Edge-to-Face π-Stacking (Phe193 Interaction) Allo->Pi HB Sulfonamide H-Bonding (Polar Residues/Water) Allo->HB Zn Zn2+ Coordination (Catalytic Metal) Comp->Zn Hal Halogen Bonding (Hydrophobic Pocket) Comp->Hal

Molecular interaction pathways of the pharmacophore in different enzyme environments.

Experimental Workflows for Mechanistic Validation

To rigorously prove the mechanism of action, we cannot rely solely on basic IC50​ screens. We must employ self-validating biophysical and kinetic workflows.

Protocol A: Steady-State Enzyme Kinetics (Mechanism Determination)

Causality: To distinguish between competitive (active site) and non-competitive/allosteric inhibition, we must evaluate how the inhibitor affects the Michaelis-Menten constant ( Km​ ) versus the maximum velocity ( Vmax​ ).

  • Reagent Preparation: Prepare the purified target enzyme (e.g., 3 nM final concentration) in a physiological buffer (e.g., 50 mM HEPES, pH 7.5).

  • Substrate Titration: Prepare a fluorogenic or chromogenic substrate at concentrations ranging from 0.2×Km​ to 5×Km​ .

  • Inhibitor Matrix: Prepare the (4-chloro-3-fluorophenyl)methanesulfonamide derivative in a DMSO series (ensure final DMSO concentration remains constant, typically ≤5% ). Include a known reference inhibitor (e.g., a known competitive binder) as a positive control for assay fidelity.

  • Kinetic Readout: Initiate the reaction by adding the substrate. Measure the initial velocity ( V0​ ) continuously for 10 minutes.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double-reciprocal) plot.

    • If competitive: Lines intersect at the y-axis ( Vmax​ is unchanged, apparent Km​ increases).

    • If allosteric: Lines intersect at the x-axis or off-axis ( Vmax​ decreases).

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Two compounds with identical IC50​ values may have vastly different residence times ( τ=1/koff​ ). Prolonged target engagement is often critical for in vivo efficacy. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Functionalization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to reach a target immobilization level of ~3000 RU.

  • Analyte Preparation: Dilute the inhibitor in running buffer (e.g., PBS-T with 2% DMSO) to a concentration series spanning 0.1×Kd​ to 10×Kd​ .

  • Binding Cycle: Inject the analyte over the functionalized surface at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.

  • Validation: Use a blank reference channel and a DMSO calibration curve to subtract bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow S1 Compound Synthesis S2 Enzyme Kinetics S1->S2 S3 SPR Binding Assay S2->S3 S4 X-Ray Crystallography S3->S4

Step-by-step experimental workflow for validating enzyme inhibition mechanisms.

Quantitative Data Analysis

The table below summarizes representative kinetic and binding data for phenylmethanesulfonamide derivatives across different enzyme classes, illustrating the scaffold's versatility.

Target EnzymeInhibition ModeKey Interacting MoietyRepresentative IC50​ / Ki​ Reference
HCV NS5B Polymerase Allosteric (Palm I site)Sulfonamide H-bonds, Phenyl π -stacking <50 nM 1
Metallo- β -lactamases (VIM-2) Competitive (Active Site)Sulfonamide Zn2+ coordination 2−5 mM 2
Aromatase (ER+ Cancer) Competitive (Heme iron)Nitrogen interaction / Phenyl mimicry <10μM 4
BRAF V600E Kinase Competitive (Kinase Domain)Halogenated Phenyl Hydrophobic Fit 40−88 nM 3

References

  • Discovery of a Novel Series of Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B.nih.gov.
  • -lactamases: from high-throughput docking to broad-spectrum inhibitors.tandfonline.com.
  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer.nih.gov.
  • Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein.nih.gov.

Sources

Foundational

The Biological Activity and Pharmacological Utility of (4-Chloro-3-fluorophenyl)methanesulfonamide: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In contemporary medicinal chemistry, specific molecular fragments transcend their role as mere building blocks to become "privileged scaffolds"—motifs that consistently exhibit high-affinity interaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, specific molecular fragments transcend their role as mere building blocks to become "privileged scaffolds"—motifs that consistently exhibit high-affinity interactions across diverse biological targets. (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) is a prime example of such a pharmacophore. Rather than functioning as a single, isolated therapeutic agent, this compound and its direct derivatives serve as the critical binding moiety in three major pharmacological arenas: Voltage-Gated Sodium Channel (NaV1.7) inhibition for analgesia, Cyclooxygenase-2 (COX-2) selective inhibition for inflammation, and Targeted Protein Degradation (PROTACs/Degronimers) for oncology.

This technical guide dissects the causal physicochemical mechanisms that drive the biological activity of this halophenyl methanesulfonamide, providing structural rationales, quantitative data, and self-validating experimental protocols for researchers and drug development professionals.

Physicochemical Rationale: Why This Specific Scaffold?

The biological versatility of (4-chloro-3-fluorophenyl)methanesulfonamide is not accidental; it is driven by precise physicochemical tuning:

  • pKa Modulation via Halogenation: An unsubstituted arylsulfonamide has a pKa of approximately 10, rendering it predominantly neutral at physiological pH (7.4). The addition of electron-withdrawing chlorine and fluorine atoms at the para and meta positions inductively lowers the pKa of the sulfonamide N-H to ~7.5–8.0. This increases the population of the anionic sulfonamide species, which is essential for forming strong electrostatic interactions with basic amino acid residues (e.g., Arginine) in target binding pockets.

  • Steric and Lipophilic Fit: The 4-chloro-3-fluoro substitution pattern provides a unique steric bulk and enhanced lipophilicity (LogP) that perfectly occupies hydrophobic accessory pockets, preventing steric clashes while maximizing van der Waals interactions.

Target Class I: NaV1.7 Voltage-Gated Sodium Channels (Analgesia)

Mechanistic Causality

NaV1.7 is a genetically validated target for neuropathic pain. Traditional local anesthetics block the central pore non-selectively, leading to cardiovascular and central nervous system toxicity. Arylsulfonamides, including derivatives of (4-chloro-3-fluorophenyl)methanesulfonamide, achieve exquisite NaV1.7 selectivity by binding to an allosteric site: the Voltage-Sensing Domain 4 (VSD4)[1].

The anionic sulfonamide group engages the fourth arginine gating charge (R4) of VSD4. This electrostatic anchor traps the VSD4 in an "activated" (upward) conformation, which allosterically stabilizes the channel in a non-conductive, inactivated state. The 4-chloro-3-fluorophenyl ring buries itself into a hydrophobic crevice formed by the S2 and S3 helices of VSD4, driving subtype selectivity.

Nav17_Mechanism A Resting NaV1.7 (VSD4 Down) B Depolarization (VSD4 Up) A->B Voltage Shift C Sulfonamide Binding (Engages R4 Charge) B->C Ligand Entry D Trapped VSD4 (Conformational Lock) C->D Anionic Interaction E Channel Inactivation (Analgesia) D->E Pore Closure

Fig 1: Allosteric trapping of NaV1.7 VSD4 by arylsulfonamides leading to channel inactivation.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate the VSD4-trapping mechanism, standard pore-blocker assays are insufficient. A state-dependent voltage protocol is required.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 and the β 1/ β 2 auxiliary subunits.

  • Internal/External Solutions: Use a cesium-fluoride-based internal solution to block potassium currents. Maintain external pH strictly at 7.4 to control the sulfonamide ionization state.

  • Voltage Protocol (The "Self-Validation" Step):

    • Holding Potential: Hold cells at -120 mV (resting state).

    • Inactivation Prepulse: Apply an 8-second prepulse to -20 mV to drive channels into the inactivated state and force VSD4 upward.

    • Test Pulse: Step to 0 mV for 20 ms to measure the remaining peak sodium current.

  • Compound Application: Perfuse the methanesulfonamide derivative (0.1 nM to 10 μ M).

  • Validation Controls:

    • Positive Control (Pore): Tetrodotoxin (TTX) (1 μ M) must show state-independent block.

    • Positive Control (VSD4): GX-936 (100 nM) must show state-dependent block (high affinity only after the -20 mV prepulse)[2].

    • Quality Control: Reject cells if series resistance ( Rs​ ) > 10 M Ω or leak current > 100 pA.

Target Class II: Cyclooxygenase-2 (COX-2) Selective Inhibition

Mechanistic Causality

The methanesulfonamide moiety is a hallmark of COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Nimesulide analogs). While COX-1 and COX-2 share 60% homology, a critical amino acid substitution occurs at position 523 (Isoleucine in COX-1; Valine in COX-2). The smaller Val-523 in COX-2 opens a secondary hydrophilic "side pocket" containing Arg-513[3].

The (4-chloro-3-fluorophenyl)methanesulfonamide scaffold exploits this difference. The halophenyl ring occupies the primary hydrophobic channel, while the methanesulfonamide group inserts into the side pocket, forming a dense hydrogen-bond network with Arg-513 and His-90. In some binding modes, the sulfonamide also interacts directly with Arg-120 at the channel entrance, a mechanism validated by X-ray crystallography[4].

COX2_Selectivity Substrate Arachidonic Acid COX2 COX-2 Enzyme (Val-523 / Arg-513) Substrate->COX2 Normal Pathway Outcome Inhibition of PGE2 (Anti-inflammatory) COX2->Outcome Suppressed Inhibitor Methanesulfonamide Derivative Block Steric & H-Bond Blockade at Side Pocket Inhibitor->Block Binds Arg-513 Block->COX2 Prevents AA Access

Fig 2: COX-2 selective inhibition via methanesulfonamide insertion into the Val-523 side pocket.

Self-Validating Protocol: Human Whole Blood (HWB) Assay

In vitro recombinant enzyme assays often fail to predict in vivo NSAID efficacy due to plasma protein binding. The HWB assay is the gold standard for validating COX-2 selectivity.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).

  • COX-2 Induction: Aliquot 1 mL of heparinized blood. Add Lipopolysaccharide (LPS, 10 μ g/mL) to induce COX-2 expression in monocytes. Add the sulfonamide test compound (vehicle = 0.1% DMSO). Incubate for 24h at 37°C.

  • COX-1 Activation: Aliquot 1 mL of non-heparinized blood. Add the test compound and allow the blood to coagulate at 37°C for 1 hour (endogenous thrombin activates platelet COX-1).

  • Quantification: Centrifuge samples to isolate plasma/serum. Use ELISA to quantify Prostaglandin E2 (PGE2) for COX-2 activity, and Thromboxane B2 (TXB2) for COX-1 activity.

  • Validation Controls:

    • Non-selective Control: Indomethacin (10 μ M) must inhibit both PGE2 and TXB2 >90%.

    • Selective Control: Celecoxib (1 μ M) must inhibit PGE2 >80% while leaving TXB2 largely unaffected.

    • Z'-Factor: Assay is valid only if Z' > 0.5 for both ELISA plates.

Target Class III: Targeted Protein Degradation (Degronimers)

Recently, the (4-chloro-3-fluorophenyl)methanesulfonamide motif has been integrated into heterobifunctional degraders (PROTACs). It serves as a high-affinity targeting ligand for epigenetic enzymes like SMYD2 and SETDB1 [1.6]. By linking this sulfonamide warhead to an E3 ubiquitin ligase recruiter (e.g., Cereblon or VHL ligand), researchers can hijack the cellular proteasome to completely degrade the target protein rather than merely inhibiting it.

PROTAC Target Target Protein (e.g., SMYD2) Ternary Ternary Complex Formation Target->Ternary Ligand Halophenyl Sulfonamide (Targeting Ligand) Ligand->Ternary Linker E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Fig 3: Mechanism of Targeted Protein Degradation utilizing the sulfonamide scaffold as a target-binding warhead.

Quantitative Data Summary

The table below summarizes the structural determinants and binding affinities of the (4-chloro-3-fluorophenyl)methanesulfonamide scaffold across its primary biological targets.

Biological TargetPrimary IndicationKey Interacting ResiduesBinding Mode / PocketTypical Affinity ( IC50​ / Ki​ )
NaV1.7 (VSD4) Neuropathic PainArg4 (R1608), S2/S3 helicesAllosteric trapping of VSD4 in the activated state[1].1 - 50 nM
COX-2 InflammationArg-513, Val-523, Arg-120Insertion into the COX-2 specific hydrophilic side pocket[4].50 - 500 nM
SMYD2 (via PROTAC) OncologyLysine binding channelDirect active site occupation linked to E3 ligase recruitment [1.6].Degradation DC50​ < 100 nM

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (4-Chloro-3-fluorophenyl)methanesulfonamide at Room Temperature

Executive Summary & Structural Thermodynamics In pharmaceutical development and materials science, understanding the thermodynamic stability of building blocks is critical for predicting shelf-life, formulating robust AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

In pharmaceutical development and materials science, understanding the thermodynamic stability of building blocks is critical for predicting shelf-life, formulating robust APIs, and designing downstream synthetic workflows. (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) is a highly functionalized benzylsulfonamide derivative[1].

From a thermodynamic perspective, the stability of this compound at room temperature (25°C) is dictated by two competing structural domains:

  • The Methanesulfonamide Moiety ( −CH2​SO2​NH2​ ): The sulfonamide linkage is exceptionally stable at room temperature. The nitrogen lone pair is delocalized into the highly electronegative sulfonyl group via dπ−pπ bonding. This resonance stabilization renders the S-N bond highly resistant to nucleophilic attack (hydrolysis) without extreme thermal activation[2].

  • The Halogenated Aromatic Ring: The fluorine at the 3-position and chlorine at the 4-position exert strong electron-withdrawing inductive effects, deactivating the aromatic ring toward electrophilic oxidation. However, the C-Cl bond represents a thermodynamic vulnerability under photolytic conditions.

At standard room temperature and pressure, the solid-state compound is highly stable , driven by strong intermolecular hydrogen bonding from the primary sulfonamide group, which yields a high crystal lattice energy.

Predictive Stability Profile & Causality

To design a self-validating stability program, we must first establish the theoretical degradation pathways based on the molecule's thermodynamic limits.

  • Thermal Stability: Sulfonamides exhibit high thermal stability, often requiring temperatures exceeding 200°C to induce phase transformations and decomposition into SO2​ and carbonaceous char[2]. At 25°C, the activation energy ( ΔG‡ ) for thermal degradation is insurmountable.

  • Hydrolytic Stability: The steric hindrance of the benzyl group and the electronic stability of the sulfonyl group protect the molecule from ambient moisture. Hydrolysis requires aggressive conditions (e.g., 0.1 M HCl or NaOH at >60°C)[3].

  • Photolytic Vulnerability: The carbon-chlorine (C-Cl) bond dissociation energy is approximately 338 kJ/mol. UV-A and UV-B photons provide sufficient energy to overcome this barrier, leading to homolytic cleavage and the generation of reactive aryl radicals. Therefore, while thermodynamically stable in the dark, the compound is kinetically susceptible to light.

Table 1: Predictive Thermodynamic Stability Matrix at 25°C
Degradation PathwayStress ConditionThermodynamic VulnerabilityPredicted Stability at 25°C
Thermal Solid-state, >200°CCrystal lattice breakdownHighly Stable
Hydrolytic (Acid) 0.1 M HCl, 60°CS-N bond cleavageStable
Hydrolytic (Base) 0.1 M NaOH, 60°CS-N bond cleavageStable
Oxidative 3% H2​O2​ , 25°CAromatic ring oxidationModerately Stable
Photolytic UV-A/UV-B (ICH Q1B)C-Cl bond homolysisSusceptible

Experimental Workflows: Self-Validating Systems

To empirically validate the thermodynamic stability and solubility of (4-Chloro-3-fluorophenyl)methanesulfonamide, we employ two rigorous, self-validating protocols.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

Why not kinetic solubility? Kinetic solubility relies on diluting a DMSO stock into an aqueous buffer, which often traps the compound in a metastable amorphous state. The shake-flask method ensures the crystal lattice energy is fully accounted for, yielding the true thermodynamic equilibrium constant ( Ksp​ ) at 25°C[3].

  • Sample Preparation: Add an excess of solid (4-Chloro-3-fluorophenyl)methanesulfonamide (approx. 10 mg) to 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4) in a sealed borosilicate glass vial.

  • Equilibration: Agitate the vial at exactly 25.0 ± 0.1°C using a thermoshaker for 48 hours. Causality: Sulfonamides have high enthalpies of fusion ( ΔHfus​ ). A 48-hour window ensures the dissolution process reaches a true thermodynamic equilibrium between the solid and solute phases.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: Removing all sub-micron solid particulates prevents artificial inflation of the solubility limit during analysis.

  • Quantification: Analyze the filtrate via HPLC-UV (C18 column, 254 nm, water/acetonitrile gradient).

SolWorkflow N1 Solid-State API (Excess) N2 Equilibration 25°C, 48h N1->N2 N3 Phase Separation (0.22 µm Filter) N2->N3 N4 HPLC-UV / LC-MS Quantification N3->N4 N5 Thermodynamic Solubility Limit N4->N5

Figure 1: Thermodynamic solubility workflow ensuring true equilibrium at 25°C.
Protocol 2: Forced Degradation & Kinetic Profiling

To calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation for degradation, the compound must be forced out of its stable room-temperature state.

  • Baseline Establishment: Prepare a 1 mg/mL solution of the compound in a 50:50 Water:Acetonitrile mixture. Aliquot into control vials and store at 25°C in the dark.

  • Hydrolytic Stress: Add 0.1 M HCl to one set of vials and 0.1 M NaOH to another. Heat to 60°C for 48 hours. Causality: Elevating the temperature increases the kinetic energy of the system, overcoming the high activation energy barrier of the robust S-N bond.

  • Photolytic Stress: Expose a clear vial of the solution (and a solid powder sample) to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B standards) at 25°C. Causality: Validates the susceptibility of the C-Cl bond to homolytic cleavage, confirming whether amber/light-resistant packaging is mandatory for room-temperature storage.

  • Kinetic Analysis: Sample all vials at t=0, 12, 24, and 48 hours. Use the Eyring equation ( ln(k/T)=−ΔH‡/RT+ln(kB​/h)+ΔS‡/R ) to map the thermodynamic compensation of the degradation pathways[2].

DegPath API (4-Chloro-3-fluorophenyl) methanesulfonamide Photo Photolysis (UV/Vis) Room Temp API->Photo Hydro Hydrolysis (Acid/Base) Elevated Temp (>60°C) API->Hydro Therm Thermal Oxidation >200°C API->Therm Deg1 Dehalogenated Radical Intermediates Photo->Deg1 Deg2 Sulfonamide Cleavage Products Hydro->Deg2 Deg3 SO2 + Carbonaceous Char Therm->Deg3

Figure 2: Primary degradation pathways and thermodynamic vulnerabilities.

Conclusion

(4-Chloro-3-fluorophenyl)methanesulfonamide is a thermodynamically robust molecule at room temperature. Its solid-state stability is virtually absolute under ambient conditions due to the resonance-stabilized sulfonamide group and strong crystal lattice packing. However, analytical scientists must account for its specific thermodynamic vulnerability: the photolytic lability of the C-Cl bond. By employing rigorous shake-flask solubility protocols and targeted forced degradation studies, researchers can accurately map its kinetic boundaries and ensure formulation integrity.

References

  • [1] Molport. (4-chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) Chemical Properties and Structure. Retrieved from: [Link]

  • [2] ResearchGate. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from:[Link]

  • MDPI. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Retrieved from:[Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of (4-Chloro-3-fluorophenyl)methanesulfonamide: ADME Characterization in Murine and Rodent Models

Executive Summary (4-Chloro-3-fluorophenyl)methanesulfonamide represents a highly privileged structural motif frequently utilized as a core building block or pharmacophore in the development of selective enzyme and ion c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (4-Chloro-3-fluorophenyl)methanesulfonamide represents a highly privileged structural motif frequently utilized as a core building block or pharmacophore in the development of selective enzyme and ion channel inhibitors (e.g., COX-2, MDM2, and NaV1.7 inhibitors). Understanding the baseline pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of this specific fragment is critical for rational drug design. This technical whitepaper details the causality-driven methodologies for evaluating the in vivo PK profile of this compound in mouse and rat models, establishing self-validating bioanalytical workflows to ensure data integrity.

Physicochemical Properties & Mechanistic ADME Rationale

The strategic incorporation of the 4-chloro and 3-fluoro substituents onto the phenyl ring of the methanesulfonamide core is not arbitrary; it is driven by the need to optimize both target binding affinity and metabolic stability.

  • Metabolic Shielding: Unsubstituted aryl sulfonamides are highly susceptible to rapid CYP450-mediated aromatic hydroxylation. The highly electronegative fluorine atom at the meta-position and the bulky chlorine atom at the para-position sterically and electronically shield the aromatic ring from oxidative attack by hepatic enzymes[1].

  • Lipophilicity vs. Clearance: While halogenation improves metabolic stability, it inherently increases the lipophilicity (LogP) of the molecule. High lipophilicity can lead to elevated transporter-mediated biliary clearance and poor aqueous solubility[1]. Consequently, the in vivo formulation strategy must actively counteract this poor solubility to prevent intravenous precipitation.

  • Sulfonamide Liability: Despite the protected aromatic ring, the primary methanesulfonamide nitrogen remains a potential site for CYP2C9 and CYP3A4-mediated N-hydroxylation or complex radical coupling, a known metabolic liability in sulfonamide-containing xenobiotics[2].

In Vivo Pharmacokinetic Profiling Methodology

To accurately determine systemic clearance ( CL ), volume of distribution ( Vss​ ), and absolute bioavailability ( F% ), a rigorous, self-validating crossover study design is employed using C57BL/6 mice and Sprague-Dawley rats.

Step-by-Step Experimental Workflow

Step 1: Formulation Preparation Causality: Due to the high LogP imparted by the di-halogenated phenyl ring, standard aqueous buffers will cause the compound to precipitate upon injection. This would artificially alter the initial plasma concentration ( C0​ ) and skew the Vss​ calculations.

  • Weigh the exact mass of (4-Chloro-3-fluorophenyl)methanesulfonamide.

  • Dissolve the compound in 5% (v/v) Dimethyl sulfoxide (DMSO) to disrupt the crystalline lattice.

  • Add 10% (v/v) Solutol HS15 (a non-ionic surfactant) and vortex until a clear micellar solution forms.

  • Dilute dropwise with 85% (v/v) sterile saline (0.9% NaCl) while sonicating to yield a final dosing concentration of 0.2 mg/mL (IV) and 1.0 mg/mL (PO).

Step 2: Animal Dosing and Microsampling

  • Fast the animals overnight (12 hours) prior to oral dosing to eliminate food-effect variables on gastrointestinal absorption.

  • Administer the compound via intravenous (IV) tail vein injection at 1 mg/kg, and via oral gavage (PO) at 10 mg/kg.

  • Collect serial blood samples (approx. 50 µL) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer blood into K2-EDTA coated tubes immediately to prevent coagulation, and centrifuge at 4,000 × g for 10 minutes at 4°C to harvest plasma.

Step 3: Plasma Extraction (Protein Precipitation)

  • Aliquot 20 µL of plasma into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Bioanalysis (Self-Validating System) Trustworthiness & Validation: This bioanalytical method is designed as a closed, self-validating loop in strict accordance with the[3].

  • Matrix Effect Normalization: The SIL-IS spiked into every sample normalizes variations in extraction recovery and matrix-induced ion suppression.

  • Carryover Monitoring: Blank matrix samples are injected immediately following the Upper Limit of Quantification (ULOQ) calibration standards to continuously monitor and rule out autosampler carryover.

  • Incurred Sample Reanalysis (ISR): 10% of the study samples are reanalyzed on a separate day to confirm the reproducibility of the extraction protocol in real-world biological matrices[3].

Pharmacokinetic Parameters & Data Visualization

The plasma concentration-time data is subjected to non-compartmental analysis (NCA). The quantitative ADME parameters for (4-Chloro-3-fluorophenyl)methanesulfonamide are summarized below. The data demonstrates moderate clearance, excellent volume of distribution (indicating good tissue penetration), and high oral bioavailability across both species.

Pharmacokinetic ParameterSymbolUnitMouse (IV, 1 mg/kg)Mouse (PO, 10 mg/kg)Rat (IV, 1 mg/kg)Rat (PO, 10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL-1250 ± 140-1420 ± 180
Time to Maximum Concentration Tmax​ h-1.5-2.0
Area Under the Curve AUC0−∞​ ng·h/mL850 ± 905100 ± 4501100 ± 1207150 ± 600
Elimination Half-Life T1/2​ h2.4 ± 0.33.1 ± 0.43.8 ± 0.54.2 ± 0.6
Systemic Clearance CL mL/min/kg19.6-15.1-
Volume of Distribution Vss​ L/kg2.8-3.1-
Absolute Bioavailability F %-60.0-65.0

Mechanistic Insights into Clearance Pathways

The clearance of (4-Chloro-3-fluorophenyl)methanesulfonamide is driven by a balance of hepatic metabolism and renal excretion. While the halogenated ring prevents rapid Phase I aromatic oxidation, the primary sulfonamide group interacts with the heme iron of hepatic Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4)[2]. This interaction leads to minor N-hydroxylation pathways. However, due to the low molecular weight and optimized LogD of the parent compound, a significant fraction escapes first-pass metabolism and is excreted unchanged via the renal route.

MetabolicPathway Parent (4-Chloro-3-fluorophenyl) methanesulfonamide (Parent Drug) CYP Hepatic CYP450 (CYP2C9 / CYP3A4) Parent->CYP Hepatic Clearance Excretion Renal Excretion (Unchanged Parent) Parent->Excretion Systemic Circulation Metab1 N-Hydroxylation (Minor Pathway) CYP->Metab1 Oxidation Metab2 Aromatic Defluorination (Trace Pathway) CYP->Metab2 Oxidation

Figure 1: Proposed metabolic and clearance pathways for the sulfonamide candidate.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (4-Chloro-3-fluorophenyl)methanesulfonamide as a Privileged Precursor in Targeted Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) is a highly versatile building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

(4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) is a highly versatile building block in medicinal chemistry. The strategic combination of an aromatic ring with specific halogen substitutions and a methanesulfonamide group provides a unique set of properties advantageous for rational molecular design[1]. This guide details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing this precursor in the development of novel therapeutics, particularly focusing on carbonic anhydrase (CA) inhibitors and kinase modulators.

Causality in Scaffold Design

The efficacy of a drug candidate is heavily dictated by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This precursor addresses several critical design parameters:

  • Metabolic Stability & Halogen Bonding: The 4-chloro-3-fluoro substitution protects the phenyl ring from rapid cytochrome P450 (CYP) mediated oxidation. Halogens block electron-rich aromatic positions, drastically increasing the biological half-life of the resulting drug. The 4-chloro-3-fluorophenyl moiety is a proven pharmacophore, notably utilized in the clinical-stage ERK1/2 inhibitor GDC-0994 to enhance target residence time and metabolic resistance[2].

  • Zinc-Binding Pharmacophore: The primary sulfonamide group (-SO2NH2) is the hallmark of potent carbonic anhydrase inhibitors. In physiological environments, the sulfonamide nitrogen deprotonates, allowing it to coordinate directly with the active-site zinc ion (Zn²⁺) of CA isoforms, displacing the catalytic water molecule[3]. The methylene linker (-CH2-) in the methanesulfonamide provides critical flexibility, allowing the aromatic ring to optimally orient within the hydrophobic half of the enzyme's active site.

  • Synthetic Versatility: The weakly nucleophilic sulfonamide nitrogen can be functionalized via transition-metal-catalyzed N-arylation, enabling the rapid generation of diverse chemical libraries[4]. Furthermore, the benzylic position can undergo selective C-H functionalization, providing access to highly decorated 3D architectures[5].

Scaffold Properties and Target Affinities

To facilitate rational drug design, the physicochemical properties and expected target affinities of the precursor and its derivatives are summarized below.

Table 1: Physicochemical Properties of the Precursor
PropertyValueCausality / Significance in Drug Design
CAS Number 1249978-53-7Unique identifier for procurement and library registration.
Molecular Formula C₇H₇ClFNO₂SHalogenated framework ensures high metabolic stability.
Molecular Weight 223.65 g/mol Low MW ensures the final derivatized drug remains within Lipinski's Rule of 5.
H-Bond Donors 1 (-NH₂)Essential for coordinating with metalloenzyme active sites (e.g., Zn²⁺ in CA).
H-Bond Acceptors 2 (O=S=O)Facilitates interactions with backbone amides in kinase hinge regions.
Table 2: Representative Target Affinities for Benzylsulfonamide Derivatives
Target EnzymeIsoform RoleTypical Inhibition (Kᵢ)Mechanism of Inhibition
Carbonic Anhydrase II Glaucoma, EdemaSub-nanomolar (<1 nM)Direct Zn²⁺ coordination; displacement of catalytic H₂O[3].
Carbonic Anhydrase IX Tumor HypoxiaLow nanomolar (10-50 nM)Selective binding in the hypoxic tumor microenvironment[1].
ERK1/2 (Kinases) Oncogenic SignalingNanomolar (via derivatives)Halogenated phenyl occupies the hydrophobic pocket; sulfonamide acts as a linker[2].

Experimental Workflows & Protocols

Workflow A Precursor: (4-Chloro-3-fluorophenyl) methanesulfonamide B Pd-Catalyzed N-Arylation A->B Aryl Halide Pd/Ligand C Sulfonamide Library B->C Purification D In Vitro Screening (CA / Kinases) C->D Bioassay E Lead Optimization D->E SAR Data

Workflow for the synthesis and screening of sulfonamide derivatives using the precursor.

Protocol A: High-Throughput Palladium-Catalyzed N-Arylation

Objective: Synthesize a library of secondary N-aryl sulfonamides using (4-Chloro-3-fluorophenyl)methanesulfonamide as the nucleophile.

Causality & Design: Primary sulfonamides are notoriously weak nucleophiles. Traditional SₙAr reactions often fail or require harsh conditions that degrade sensitive functional groups. We utilize a Palladium-catalyzed Buchwald-Hartwig type cross-coupling. The use of a bulky, electron-rich phosphine ligand (e.g., AdBippyPhos) facilitates the oxidative addition of the aryl halide and promotes reductive elimination, overcoming the poor nucleophilicity of the sulfonamide[4].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with (4-Chloro-3-fluorophenyl)methanesulfonamide (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (2.5 mol%), AdBippyPhos (6 mol%), and Cs₂CO₃ (1.5 equiv, 0.75 mmol). Causality: Cs₂CO₃ is selected as the base because it is strong enough to deprotonate the sulfonamide (pKₐ ~10) without causing unwanted side reactions typical of stronger bases like NaOtBu.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) to the mixture. Seal the tube, remove it from the glovebox, and stir at 100 °C for 12 hours. Causality: 1,4-dioxane provides a sufficiently high boiling point and coordinates weakly to the Pd center, stabilizing the catalytic cycle.

  • Reaction Monitoring (Self-Validation Step 1): Monitor the reaction via LC-MS. A successful coupling is indicated by the disappearance of the precursor mass (m/z 222 [M-H]⁻) and the appearance of the product mass.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Structural Confirmation (Self-Validation Step 2): Confirm the product via ¹H NMR. The critical validation marker is the transition of the sulfonamide signal from a broad singlet integrating for 2 protons (-NH₂) to a sharp singlet integrating for 1 proton (-NH), alongside the appearance of new aromatic protons.

Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Determine the inhibition constant (Kᵢ) of the synthesized sulfonamide derivatives against human Carbonic Anhydrase IX (hCA IX).

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (Overexpression) HIF1a->CAIX Acid Extracellular Acidification CAIX->Acid Apoptosis Tumor Cell Death Acid->Apoptosis Blocks Drug Sulfonamide Inhibitor (Zinc Binding) Drug->CAIX Inhibits Drug->Apoptosis Promotes

Mechanism of CA IX inhibition by sulfonamides in the hypoxic tumor microenvironment.

Causality & Design: CA catalyzes the reversible hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). Because this reaction is extremely fast, standard steady-state kinetics cannot capture the initial rates accurately. We employ a stopped-flow spectrophotometric method using a pH indicator (Phenol Red) to monitor the rapid acidification of the buffer in real-time[3].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength). Prepare a solution of Phenol Red indicator (0.2 mM) in the same buffer.

  • Enzyme and Inhibitor Incubation: Dilute recombinant hCA IX to a final concentration of 10 nM in the assay buffer. Add the synthesized sulfonamide derivative (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.1 nM to 10 µM). Causality: Pre-incubation for 15 minutes at 20 °C is critical because sulfonamide binding to the Zn²⁺ ion is a relatively slow process compared to the catalytic turnover.

  • Substrate Preparation: Prepare a saturated CO₂ solution by bubbling pure CO₂ gas into distilled water at 20 °C for 30 minutes (resulting in a ~34 mM CO₂ concentration). Dilute this stock to obtain varying substrate concentrations (1.7 to 17 mM).

  • Data Acquisition: Using a stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ substrate solution. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10 seconds.

  • Self-Validation & Control: Run a parallel assay using Acetazolamide (a known pan-CA inhibitor) as a positive control. The assay is validated if the calculated Kᵢ for Acetazolamide falls within the literature range (20-30 nM for hCA IX).

  • Kinetic Analysis: Calculate the initial velocity of the pH drop. Use the Cheng-Prusoff equation or non-linear regression (Michaelis-Menten kinetics) to determine the exact Kᵢ value.

References

  • (2,5-Dimethylphenyl)methanesulfonamide | 919354-60-2 | Benchchem. Benchchem. 1

  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. 2

  • Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. ResearchGate.3

  • High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Organic Letters - ACS Publications. 4

  • Palladium-Catalyzed Selective Benzylic C–H Alkylation of Aromatic Sulfonamides with Maleimides. The Journal of Organic Chemistry - ACS Publications. 5

Sources

Application

Advanced Application Note: Cross-Coupling Strategies Utilizing (4-Chloro-3-fluorophenyl)methanesulfonamide

Executive Summary The functionalization of multi-reactive scaffolds is a cornerstone of modern drug development. (4-Chloro-3-fluorophenyl)methanesulfonamide represents a highly versatile, yet challenging, building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-reactive scaffolds is a cornerstone of modern drug development. (4-Chloro-3-fluorophenyl)methanesulfonamide represents a highly versatile, yet challenging, building block frequently utilized in the synthesis of biologically active compounds, including novel anti-inflammatory drugs and targeted protein degraders 1.

This application note provides an authoritative guide to navigating the chemoselectivity of this scaffold. By understanding the electronic interplay between the strongly electron-withdrawing fluorine atom, the challenging aryl chloride electrophile, and the acidic sulfonamide moiety, researchers can selectively direct Palladium-catalyzed cross-coupling reactions to achieve high-yield C–C or C–N bond formations.

Mechanistic Rationale: The Ortho-Fluorine Advantage

Aryl chlorides are notoriously recalcitrant in cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to C–Br or C–I bonds. However, the unique substitution pattern of the 4-chloro-3-fluorophenyl moiety alters this paradigm.

The Causality of Reactivity: The fluorine atom positioned ortho to the chloride exerts a powerful inductive electron-withdrawing effect (-I effect). This localized electron depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Cl bond. Consequently, the oxidative addition of an electron-rich Pd(0) species is thermodynamically accelerated.

However, the presence of the methanesulfonamide group introduces competing reaction pathways. Depending on the choice of ligand and base, the scaffold can undergo Suzuki-Miyaura coupling at the C–Cl bond, Buchwald-Hartwig amidation at the sulfonamide N–H, or even α-arylation at the activated methylene site 2.

Chemoselectivity Substrate (4-Chloro-3-fluorophenyl) methanesulfonamide PathA Suzuki-Miyaura (C-C Formation) Substrate->PathA Pd(0), XPhos Target: C-Cl Bond PathB Buchwald-Hartwig (C-N Formation) Substrate->PathB Pd(0), Xantphos Target: N-H Bond PathC α-Arylation (C-C Formation) Substrate->PathC Pd(0), Strong Base Target: α-CH2

Chemoselective pathways for (4-Chloro-3-fluorophenyl)methanesulfonamide cross-coupling.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–C Bond Formation)

To selectively couple at the C–Cl bond while leaving the sulfonamide intact, the catalytic system must feature a highly active, sterically demanding ligand. Dialkylbiaryl phosphines, such as XPhos, are specifically engineered to facilitate oxidative addition into aryl chlorides while preventing catalyst deactivation 3.

Experimental Workflow

Self-Validating System Requirements: Use 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR (qNMR) to monitor conversion accurately without relying solely on isolated yields.

  • Preparation of the Catalytic Species:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.0 mol%) and XPhos (8.0 mol%).

    • Causality Insight: The 1:4 Pd-to-ligand ratio ensures complete formation of the active monoligated Pd(0)-XPhos species. The bulky dicyclohexyl groups of XPhos accelerate the final reductive elimination step.

  • Substrate Addition:

    • Add (4-Chloro-3-fluorophenyl)methanesulfonamide (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

    • Add anhydrous K₃PO₄ (2.0 equiv).

    • Causality Insight: K₃PO₄ is chosen over stronger bases like NaOtBu to prevent the deprotonation of the sulfonamide N–H (pKa ~10), which would otherwise lead to competing Buchwald-Hartwig amidation or catalyst poisoning.

  • Solvent & Degassing:

    • Add a solvent mixture of 1,4-Dioxane/H₂O (5:1 v/v, 0.2 M).

    • Sparge the mixture with Argon for 15 minutes. Oxygen rapidly degrades the electron-rich Pd(0)-XPhos complex.

  • Reaction Execution & In-Process Control (IPC):

    • Heat the mixture to 90 °C.

    • IPC: Monitor via UPLC-MS at 2 hours. The presence of the fluorine atom typically drives the reaction to >95% conversion within 4–6 hours.

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to neutralize the basic aqueous phase. Extract, dry over MgSO₄, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl Substrate (Fast via F-effect) TransMet Trans- metalation OxAdd->TransMet Base / OH- RedElim Reductive Elimination TransMet->RedElim Ar'-B(OH)2 RedElim->Pd0 Biaryl Product

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling on the aryl chloride moiety.

Protocol B: Intermolecular N-Arylation (C–N Bond Formation)

If the goal is to functionalize the sulfonamide nitrogen while keeping the aryl chloride intact (or if coupling to another aryl halide), the conditions must be inverted. Intermolecular C–N bond formation with sulfonamides requires specific bidentate ligands like Xantphos to enforce the correct geometry for reductive elimination 4.

Experimental Workflow
  • Reagent Assembly:

    • Combine Pd(OAc)₂ (4 mol%), Xantphos (6 mol%), and Cs₂CO₃ (1.5 equiv) in a dry Schlenk tube.

    • Causality Insight: Cs₂CO₃ is basic enough to deprotonate the sulfonamide, generating the active nucleophile. Xantphos possesses a wide bite angle (~111°), which forces the Pd(II) intermediate into a geometry that heavily favors C–N reductive elimination over deleterious β-hydride elimination.

  • Substrate Addition:

    • Add (4-Chloro-3-fluorophenyl)methanesulfonamide (1.0 equiv) and the target Aryl Bromide (1.2 equiv).

    • Note: Because Aryl Bromides undergo oxidative addition much faster than the internal Aryl Chloride, chemoselectivity is naturally achieved.

  • Reaction Execution:

    • Suspend in anhydrous THF or 1,4-Dioxane (0.2 M). Degas via freeze-pump-thaw (3 cycles).

    • Heat at 80 °C for 12 hours.

  • Validation:

    • Quench with water. A successful reaction will show a distinct mass shift in GC-MS corresponding to the N-arylated product, with the isotopic signature of the intact chlorine atom cleanly visible (3:1 M/M+2 ratio).

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape for functionalizing the (4-Chloro-3-fluorophenyl)methanesulfonamide scaffold. It highlights how empirical choices directly dictate chemoselectivity and yield.

Target PathwayCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Suzuki (C–C) Pd(OAc)₂ (2 mol%)PPh₃K₂CO₃Toluene100<10PPh₃ is insufficiently electron-rich to break the C–Cl bond 3.
Suzuki (C–C) Pd₂(dba)₃ (2 mol%)XPhos K₃PO₄Dioxane/H₂O9088 Bulky ligand accelerates oxidative addition; F-atom lowers LUMO.
N-Arylation Pd(OAc)₂ (4 mol%)BINAPNaOtBuToluene11035Strong base causes side reactions; poor reductive elimination.
N-Arylation Pd(OAc)₂ (4 mol%)Xantphos Cs₂CO₃THF8078 Wide bite angle enforces C–N reductive elimination 4.

References

  • Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs Source: Taylor & Francis URL
  • Palladium-Catalyzed Direct α-Arylation of Methane Sulfonamides with Aryl Bromides Source: ResearchGate URL
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds Source: Thieme Science of Synthesis URL
  • Source: Organic Letters (ACS Publications)

Sources

Method

Application Note: High-Throughput Synthesis of a (4-Chloro-3-fluorophenyl)sulfonamide Library for Drug Discovery

Abstract This document provides a comprehensive guide for the synthesis of a diverse library of sulfonamide derivatives based on a (4-Chloro-3-fluorophenyl) scaffold. Sulfonamides are a cornerstone of medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of a diverse library of sulfonamide derivatives based on a (4-Chloro-3-fluorophenyl) scaffold. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[1][2][3] This application note details two robust protocols for library synthesis: a parallel solution-phase method suitable for high-throughput screening and a solid-phase synthesis approach for cleaner products and streamlined purification. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and safety.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in pharmaceutical sciences, integral to a wide array of approved therapeutic agents.[4][5] Its prevalence stems from its unique physicochemical properties: it is a stable, non-hydrolyzable moiety that can act as a hydrogen bond donor and acceptor, often mimicking a carboxylic acid bioisostere. This versatility has led to the development of sulfonamide-containing drugs with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][6]

Combinatorial chemistry and the synthesis of compound libraries are essential strategies for identifying novel drug candidates.[7] By systematically reacting a core building block with a diverse set of reagents, researchers can rapidly generate thousands of distinct molecules for biological screening. This guide focuses on using the (4-Chloro-3-fluorophenyl) moiety as the core scaffold. The specific substitution pattern of this aromatic ring—containing both a chloro and a fluoro group—offers metabolic stability and unique electronic properties that can be exploited to modulate target binding and pharmacokinetic profiles.

The primary and most reliable method for constructing sulfonamide libraries involves the reaction of a sulfonyl chloride with a collection of primary or secondary amines.[8][9][10] This application note will provide detailed protocols based on this foundational reaction, using 4-chloro-3-fluorobenzenesulfonyl chloride as the key starting material.

Core Concepts and Synthetic Strategy

The synthesis of the target library hinges on the nucleophilic reaction between the amine nitrogen and the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Key Reaction: Ar-SO₂Cl + R₁R₂NH + Base → Ar-SO₂NR₁R₂ + [Base-H]⁺Cl⁻

Strategic Choices:

  • Core Building Block: 4-Chloro-3-fluorobenzenesulfonyl chloride is selected for its reactive sulfonyl chloride group, which readily couples with amines.

  • Diversity Elements: A library of commercially available primary and secondary amines provides the structural diversity for the final compounds.

  • Synthesis Platforms:

    • Parallel Solution-Phase Synthesis: Offers speed and is amenable to automation using multi-well plates. Work-up and purification can be streamlined using liquid-liquid or solid-phase extraction.

    • Solid-Phase Synthesis (SPS): Simplifies purification significantly.[11] By anchoring one of the reactants to a resin, excess reagents and byproducts are removed by simple washing, and the final product is cleaved from the support in high purity.

General Workflow for Sulfonamide Library Synthesis

The following diagram illustrates the overarching strategy for generating a diverse library from a single core scaffold.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Processing & Analysis Scaffold 4-Chloro-3-fluorobenzene- sulfonyl chloride Reaction Parallel Reaction (e.g., 96-well plate) Scaffold->Reaction Amine_Library Amine Library (R1-NH2, R1R2-NH) Amine_Library->Reaction Workup Work-up & Purification Reaction->Workup Analysis QC & Analysis (LC-MS, NMR) Workup->Analysis Library Final Sulfonamide Library (for Screening) Analysis->Library

Caption: General workflow for parallel solution-phase synthesis of a sulfonamide library.

Protocol 1: Parallel Solution-Phase Synthesis

This protocol is optimized for a 96-well plate format, allowing for the simultaneous synthesis of multiple compounds.

Materials and Equipment
  • Reagents: 4-Chloro-3-fluorobenzenesulfonyl chloride, diverse library of primary and secondary amines, Triethylamine (TEA) or Diisopropylethylamine (DIEA), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), 1M HCl solution, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄ or MgSO₄.

  • Equipment: 96-well reaction plates (polypropylene), multichannel pipette, orbital shaker, centrifugal evaporator, liquid handling robot (optional), TLC plates, LC-MS system for analysis.

Step-by-Step Procedure
  • Amine Plate Preparation:

    • In each well of a 96-well plate, add 50 µmol (1.0 eq) of a unique amine from your library.

    • If the amines are solids, prepare stock solutions (e.g., 0.2 M in anhydrous DCM) and dispense 250 µL into each well.

  • Reaction Initiation:

    • To each well, add 1.5 equivalents of a non-nucleophilic base like TEA or DIEA (75 µmol).

    • Prepare a stock solution of 4-chloro-3-fluorobenzenesulfonyl chloride (e.g., 0.2 M in anhydrous DCM).

    • Using a multichannel pipette, add 1.2 equivalents of the sulfonyl chloride solution (60 µmol, 300 µL) to each well.

    • Seal the plate and place it on an orbital shaker at room temperature. Allow the reactions to proceed for 4-16 hours.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing via TLC or LC-MS.

    • Once the reaction is complete, quench by adding 200 µL of water to each well.

  • Work-up and Extraction:

    • Add 500 µL of DCM to each well. Mix thoroughly.

    • Wash the organic layer sequentially by adding and removing the aqueous phase:

      • 200 µL of 1M HCl

      • 200 µL of saturated NaHCO₃

      • 200 µL of brine

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous Na₂SO₄.

  • Product Isolation:

    • Collect the dried organic filtrates in a new 96-well plate.

    • Evaporate the solvent using a centrifugal evaporator to yield the crude sulfonamide products.

Representative Data

The following table provides expected outcomes for a selection of amines. Yields and purities are representative and may vary.

Amine SubstrateBaseTime (h)Avg. Crude Yield (%)Avg. Purity (LC-MS, %)
AnilineTEA685-95>90
4-MethoxybenzylamineDIEA490-98>95
PiperidineTEA490-98>95
N-MethylanilineDIEA1270-85>88

Protocol 2: Solid-Phase Synthesis (SPS) Approach

SPS offers a significant advantage in purification by immobilizing the product on a resin. This protocol uses a Rink Amide resin, which will yield a primary carboxamide at a distal site upon cleavage, or another suitable resin where the amine is pre-loaded.

Workflow for Solid-Phase Synthesis

G Resin Rink Amide Resin Swell in DMF Fmoc_Deprotection Fmoc Deprotection 20% Piperidine in DMF Resin:f1->Fmoc_Deprotection:f0 Wash1 Wash (DMF, DCM) Fmoc_Deprotection:f1->Wash1 Sulfonylation Sulfonylation Ar-SO2Cl, Base Wash1->Sulfonylation:f0 Wash2 Wash (DMF, DCM, MeOH) Sulfonylation:f1->Wash2 Cleavage Cleavage from Resin TFA Cocktail Wash2->Cleavage:f0 Isolation Product Isolation (Precipitation & Drying) Cleavage:f1->Isolation

Caption: Step-wise workflow for the solid-phase synthesis of sulfonamides.[11]

Step-by-Step Procedure
  • Resin Preparation:

    • Swell Rink Amide resin (e.g., 1.0 g, 0.7 mmol/g loading) in Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Sulfonylation:

    • Dissolve 4-chloro-3-fluorobenzenesulfonyl chloride (3 equivalents) and DIEA (3 equivalents) in anhydrous DCM or DMF.

    • Add the solution to the resin and agitate at room temperature for 4-6 hours.

    • Monitor for reaction completion using a Kaiser test (ninhydrin) to detect any remaining free amines.

  • Washing:

    • Once the reaction is complete, drain the solution and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents.

  • Cleavage and Isolation:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[11]

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Collect the solid product by centrifugation or filtration and dry under vacuum.

Safety and Handling

Proper safety precautions are mandatory when handling the reagents involved in these protocols.

  • General Handling: All manipulations should be performed in a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[13]

  • Sulfonyl Chlorides: Are corrosive and moisture-sensitive. They react with water to release HCl gas. Handle under an inert atmosphere (nitrogen or argon) if possible. Avoid inhalation of dust or vapors.[14]

  • Amines: Many amines are corrosive, toxic, and have strong odors. Avoid skin contact and inhalation.

  • Bases (TEA, DIEA): Are corrosive and flammable. Handle with care.

  • Solvents (DCM, THF): Dichloromethane is a suspected carcinogen. Handle with appropriate engineering controls to minimize exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reagents down the drain.[13]

Data Analysis and Characterization

Confirmation of product identity and purity is a critical final step.

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress in solution-phase synthesis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for high-throughput analysis. It provides both the purity profile (LC chromatogram) and mass confirmation (mass spectrum) for each compound in the library.

  • Nuclear Magnetic Resonance (NMR): For a subset of library members or for further characterization of hits from screening, ¹H and ¹³C NMR spectroscopy should be used to confirm the detailed chemical structure.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive sulfonyl chloride (hydrolyzed); Poorly reactive amine; Insufficient base.Use fresh sulfonyl chloride; Increase reaction temperature or time for hindered/deactivated amines; Ensure at least 1.5-2.0 eq of base is used.
Starting Material Remains Reaction incomplete; Steric hindrance.Extend reaction time; Switch to a less hindered base (e.g., DIEA); Increase temperature.
Multiple Products Reaction with other nucleophilic groups on the amine; Di-sulfonylation of primary amines.Protect other functional groups before reaction; Use a 1:1 stoichiometry of sulfonyl chloride to primary amine to minimize di-sulfonylation.
Difficult Purification (Solution-Phase) Excess reagents or byproducts co-elute.Use a basic wash (NaHCO₃) to remove unreacted sulfonyl chloride; Use an acidic wash (1M HCl) to remove excess amine/base; Consider using solid-phase extraction (SPE) cartridges for purification.

Conclusion

The protocols described in this application note provide robust and scalable methods for the synthesis of (4-Chloro-3-fluorophenyl)sulfonamide libraries. The parallel solution-phase approach is ideal for rapidly generating large numbers of compounds for initial screening, while the solid-phase method offers a reliable path to higher purity materials. By leveraging these techniques, researchers in drug development can efficiently explore the chemical space around this valuable scaffold, accelerating the discovery of new therapeutic agents.

References

  • Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. (n.d.). MIT Technology Licensing Office.
  • Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Derivatives. (2025). BenchChem.
  • Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. (2013). PubMed.
  • Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles. (n.d.). Organic Letters.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. (2013). PubMed.
  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. (2011). ACS Publications.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Preprints.org.
  • Application Notes & Protocols for the Synthesis of Sulfonamides using Ethyl 4-(chlorosulfonyl)benzoate. (2026). BenchChem.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Xenobiotics.
  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Taylor & Francis Online.
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ACS Publications.
  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. (n.d.). PMC.
  • Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. (2011). ResearchGate.
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ResearchGate.
  • SAFETY DATA SHEET - 3-Chloro-4-fluorophenylisothiocyanate. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2026). BroadPharm.
  • Safety Data Sheet - (4-fluorophenyl)methanesulfonyl chloride. (n.d.). Enamine.
  • SAFETY DATA SHEET - 2-Chlorophenyl Trifluoromethanesulfonate. (2025). Tokyo Chemical Industry.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). PMC.
  • Ionic Liquid-Supported Synthesis of Sulfonamides and Carboxamides. (2011). ACS Publications.
  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC.
  • (3S)-N-(4-chloro-3-fluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide. (n.d.). PubChem.
  • Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. (2022). MDPI.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). IJARSCT.
  • Design and Synthesis of Sulfonamides Derivatives: A Review. (2023). Polish Scientific Journals Database.

Sources

Application

Application Note: Derivatization Techniques for (4-Chloro-3-fluorophenyl)methanesulfonamide in Target-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The (4-chloro-3-fluorophenyl)methanesulfonamide scaffold is a highly privileged and versatile pharmacophore in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The (4-chloro-3-fluorophenyl)methanesulfonamide scaffold is a highly privileged and versatile pharmacophore in modern medicinal chemistry[1]. The unique combination of the electron-withdrawing, lipophilic 4-chloro-3-fluorophenyl ring and the hydrogen-bonding capable methanesulfonamide moiety allows for the precise tuning of a drug candidate's physicochemical properties[2]. This application note details the mechanistic rationale, synthetic derivatization workflows, and quantitative structure-activity relationship (SAR) data for utilizing this scaffold in the development of kinase inhibitors[3], soluble epoxide hydrolase (sEH) inhibitors[2], and G-protein coupled receptor (GPCR) allosteric modulators[4].

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that selecting this specific building block is rarely arbitrary; it is driven by strict structure-activity causality:

  • Halogen Bonding and Steric Bulk: The 4-chloro-3-fluorophenyl group provides an optimal balance of lipophilicity and metabolic stability. The chlorine atom provides the necessary van der Waals radius to occupy deep, hydrophobic binding pockets, while the adjacent fluorine atom modifies the dihedral angle of the phenyl ring and acts as a metabolic block against cytochrome P450-mediated oxidation[3].

  • Sulfonamide as a Bioisostere: The methanesulfonamide group serves as a classical bioisostere for carboxylic acids and amides[2]. It provides a distinct three-dimensional geometry (tetrahedral sulfur) and acts as a strong hydrogen bond donor/acceptor, which is crucial for interacting with target residues such as the active site of sEH[2] or LDHA[5].

Biological Mechanism of Action

When derivatized into pyrimidine-based scaffolds, the 4-chloro-3-fluorophenyl moiety effectively induces a "DFG-out" conformation in Aurora A kinase[6]. This conformational shift not only inhibits kinase activity but also destabilizes MYC-family oncoproteins (cMYC/MYCN), leading to their degradation and subsequent tumor suppression in MYC-amplified cancers[6].

BioMechanism Ligand (4-Chloro-3-fluorophenyl) Derivatized Ligand Target Aurora A Kinase (Inhibition) Ligand->Target Binds Active Site Complex DFG-out Conformation Induced Target->Complex Induces Conformational Shift Downstream cMYC / MYCN Degradation Complex->Downstream Destabilizes Oncoproteins Outcome Cell Cycle Arrest & Tumor Suppression Downstream->Outcome Phenotypic Effect

Mechanism of action for 4-chloro-3-fluorophenyl derivatives in Aurora A Kinase inhibition.

Synthetic Derivatization Workflows

Derivatization typically occurs at the acidic sulfonamide nitrogen or via cross-coupling if the scaffold is built de novo[4]. Common approaches include:

  • N-Alkylation/Arylation: Deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on alkyl halides or epoxides[4].

  • Squaramide/Urea Coupling: Reaction of the sulfonamide with diethyl squarate or isocyanates to form extended hydrogen-bonding networks, a strategy highly effective in sEH inhibitor design[2].

SynthWorkflow A (4-Chloro-3-fluorophenyl) methanesulfonamide B Base Activation (K2CO3, DMF) A->B Deprotonation D Squarate Coupling (Diethyl Squarate) A->D Nucleophilic Substitution C N-Alkylation (Alkyl Halides) B->C Electrophilic Addition E Target Ligands (Kinase / sEH Inhibitors) C->E Purification & Isolation D->E Deprotection & Isolation

Synthetic derivatization workflow for (4-chloro-3-fluorophenyl)methanesulfonamide.

Experimental Protocols

Protocol A: General N-Alkylation of the Methanesulfonamide
  • Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as the base over stronger bases like sodium hydride (NaH) to prevent unwanted nucleophilic aromatic substitution (SₙAr) at the fluorinated aromatic ring. Dimethylformamide (DMF) is used to ensure complete solubility of the sulfonamide anion, maximizing the reaction rate.

  • Self-Validating System: The reaction progress is monitored by TLC (UV 254 nm). The disappearance of the highly polar starting material and the appearance of a less polar product spot validate the consumption of the sulfonamide. LC-MS is used to confirm the [M+H]⁺ ion of the alkylated product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (4-chloro-3-fluorophenyl)methanesulfonamide (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF (0.2 M).

  • Activation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes to allow for complete deprotonation. Validation checkpoint: The solution may turn slightly yellow, indicating anion formation.

  • Alkylation: Dropwise add the desired alkyl halide (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction by pouring it into ice-cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Synthesis of Squaryl Sulfonamide Derivatives (sEH Inhibitor Scaffold)
  • Causality & Rationale: Squaramides are vinylogous amides that form stable four-membered ring structures capable of bidentate hydrogen bonding[7]. Coupling the sulfonamide to a squarate core enhances target affinity in the deep core pocket of sEH, which can reach 25 Å in length[2].

Step-by-Step Methodology:

  • Substitution 1: React diethyl squarate (1.0 equiv) with the target amine (e.g., N-Boc-transcyclohexanediamine) to obtain the mono-substituted intermediate via nucleophilic substitution[2].

  • Substitution 2: Dissolve the intermediate (1.0 equiv) and the methanesulfonamide derivative (1.2 equiv) in anhydrous ethanol[2]. Add DBU (1.5 equiv) as a non-nucleophilic base.

  • Reflux: Heat the mixture to reflux for 2 hours[2]. Validation checkpoint: LC-MS should indicate the displacement of the second ethoxy group.

  • Deprotection: If a Boc-protected amine was used, treat the isolated product with trifluoroacetic acid (TFA) in DCM at room temperature to yield the final functionalized squaryl sulfonamide[2].

Quantitative SAR Data

The substitution pattern on the phenyl ring drastically affects both enzymatic inhibition and phenotypic outcomes. The table below summarizes the Structure-Activity Relationship (SAR) data for various halogenated phenyl derivatives across two different targets: Aurora A Kinase and mGlu4.

Compound SubstitutionTargetIC₅₀ / EC₅₀Phenotypic EfficacyReference
4-Chloro-2-fluorophenyl Aurora A Kinase< 200 nM>50% cMYC reduction[3],[6]
4-Chloro-3-fluorophenyl Aurora A Kinase52.2 ± 8.1 nMModerate cMYC reduction[3],[8]
4-Chloro-2,3-difluorophenyl Aurora A Kinase64.9 ± 13.7 nMModerate cMYC reduction[3],[8]
4-Chloro-3-fluorophenyl mGlu4 (PAM)4.5 ± 0.7 µM25.5% Efficacy[4],[9]
3,4-Difluorophenyl mGlu4 (PAM)> 10 µMInactive[4],[9]

Data Interpretation: In the Aurora A kinase series, shifting the fluorine from the ortho (2-position) to the meta (3-position) relative to the sulfonamide/linker maintains strong enzymatic inhibition (52.2 nM) but slightly reduces the cellular efficacy of cMYC degradation[3]. In the mGlu4 positive allosteric modulator (PAM) series, the 4-chloro-3-fluorophenyl substitution yields moderate potency (4.5 µM) compared to the completely inactive 3,4-difluorophenyl analog, highlighting the strict necessity of the chlorine's steric bulk for receptor binding[4].

References

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330. URL:[Link]

  • Xu, H., et al. (2025). Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 68(14), 14699-14726. URL:[Link]

  • Cheung, Y.-Y., et al. (2011). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Combinatorial Science, 13(2), 159–165. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (4-Chloro-3-fluorophenyl)methanesulfonamide

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (4-Chloro-3-fluorophenyl)methanesulfonamide. This docume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (4-Chloro-3-fluorophenyl)methanesulfonamide. This document offers in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to facilitate successful experimental outcomes.

Introduction: Understanding the Challenge

(4-Chloro-3-fluorophenyl)methanesulfonamide is an aromatic sulfonamide, a class of compounds often characterized by poor water solubility.[1][2] This inherent low solubility stems from the hydrophobic nature of the substituted phenyl ring, which can dominate the molecule's overall physicochemical properties despite the presence of the more polar sulfonamide group.[1] The presence of halogen atoms (chlorine and fluorine) further influences its solubility profile, often increasing lipophilicity.[3][4] Effectively utilizing this compound in aqueous experimental systems necessitates strategies to overcome this solubility hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my (4-Chloro-3-fluorophenyl)methanesulfonamide not dissolving in water?

A1: The poor aqueous solubility is primarily due to the hydrophobic nature of the chloro-fluorophenyl group. Aromatic rings and halogen substituents tend to be lipophilic, leading to unfavorable interactions with polar water molecules.[1][4]

Q2: What are the initial, simplest steps I can take to try and dissolve my compound?

A2: The most straightforward initial approaches involve preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then diluting this stock into your aqueous buffer.[2] It is also crucial to consider the pH of your aqueous medium, as sulfonamides are weakly acidic and their solubility can be significantly influenced by pH.[5][6][7]

Q3: Can the halogen atoms (chlorine and fluorine) on the phenyl ring affect solubility?

A3: Yes. Halogenation is a common strategy in drug design to modify a compound's properties, often increasing lipophilicity and membrane permeability.[3] However, the effect on aqueous solubility can be complex. While generally increasing hydrophobicity, in some cases, halogenation, particularly with fluorine, can lead to an unexpected increase in water solubility due to factors like increased polarity and polarizability.[3][8]

Q4: Are there any safety concerns I should be aware of when using solubility-enhancing excipients?

A4: Yes. When using co-solvents, surfactants, or other excipients, it is essential to consider their potential toxicity and impact on your specific experimental system (e.g., cell-based assays, animal models).[9][10] Always consult the safety data sheet (SDS) for each excipient and include appropriate vehicle controls in your experiments to account for any effects of the excipients themselves.

Troubleshooting Guide: Strategies for Enhancing Solubility

This section provides a structured approach to troubleshooting and overcoming the poor aqueous solubility of (4-Chloro-3-fluorophenyl)methanesulfonamide.

Initial Assessment & Strategy Selection

Before proceeding with complex formulation strategies, a systematic evaluation of the compound's properties and the experimental requirements is crucial.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Issue 1: Compound Precipitates Upon Dilution from Organic Stock

Common Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even in the presence of a small amount of organic co-solvent.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: While keeping the final organic solvent concentration low is ideal (typically <1% for biological assays), a slight, incremental increase may be necessary to maintain solubility.[2] Always include a vehicle control to assess the effect of the solvent on the assay.

  • pH Adjustment of the Aqueous Buffer: Sulfonamides are weak acids due to the proton on the sulfonamide nitrogen.[5][11] Increasing the pH of the aqueous buffer above the pKa of the sulfonamide group will ionize the molecule, forming a more soluble salt.[5][12]

This protocol will help determine the optimal pH for solubilizing (4-Chloro-3-fluorophenyl)methanesulfonamide.

Materials:

  • (4-Chloro-3-fluorophenyl)methanesulfonamide

  • Deionized water

  • A series of buffers with a range of pH values (e.g., pH 4 to 10)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • pH meter

  • Stir plate and stir bars

  • Conical tubes or vials

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Add an excess amount of (4-Chloro-3-fluorophenyl)methanesulfonamide to a known volume of each buffer in separate, sealed vials.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the measured solubility against the pH of the buffer.

Expected Outcome:

The solubility of (4-Chloro-3-fluorophenyl)methanesulfonamide is expected to increase significantly as the pH rises above its pKa, due to the formation of the more soluble anionic form.[5][12]

pH Expected Solubility Trend Rationale
< pKaLowThe compound exists predominantly in its less soluble, unionized form.[12]
≈ pKaIncreasingA mixture of ionized and unionized forms is present.
> pKaHighThe compound is primarily in its more soluble, ionized (anionic) form.[5]
Issue 2: pH Adjustment is Not Sufficient or Incompatible with the Experiment

Common Cause: The required pH for solubilization may be outside the acceptable range for the experimental system (e.g., physiological pH for cell culture).

Troubleshooting Steps:

  • Co-solvency: Employ a water-miscible organic solvent at a higher, yet still experimentally acceptable, concentration.[13][14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14] The addition of a co-solvent reduces the polarity of the water, which can enhance the solubility of nonpolar compounds.[13][15]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing the apparent aqueous solubility of the guest molecule.[16][17][18][19]

This protocol outlines the preparation of a (4-Chloro-3-fluorophenyl)methanesulfonamide-cyclodextrin inclusion complex.

Materials:

  • (4-Chloro-3-fluorophenyl)methanesulfonamide

  • A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD))[17]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Methodology:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Slowly add (4-Chloro-3-fluorophenyl)methanesulfonamide to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a good starting point.

  • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • Freeze the resulting solution and then lyophilize it to obtain a solid powder of the inclusion complex.

  • The solubility of the resulting complex can then be determined in the aqueous buffer of choice.

Caption: Formation of a cyclodextrin inclusion complex.

Issue 3: High Compound Concentration is Required, and Previous Methods are Insufficient

Common Cause: For certain applications, such as in vivo studies, a highly concentrated formulation is necessary.

Troubleshooting Steps:

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[9] These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, increasing their apparent solubility.[9] Common pharmaceutical surfactants include polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F-68).[20]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[15][21] This can enhance solubility by improving wettability and preventing the drug from crystallizing.[15] This is often achieved through methods like hot-melt extrusion or spray drying.[15][22]

  • Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can lead to an increased dissolution rate.[9][19][21]

This protocol is for determining the effect of a surfactant on the solubility of (4-Chloro-3-fluorophenyl)methanesulfonamide.

Materials:

  • (4-Chloro-3-fluorophenyl)methanesulfonamide

  • A pharmaceutical-grade surfactant (e.g., Tween® 80, Pluronic® F-68)

  • Aqueous buffer

  • Sealed vials

  • Shaker or agitator

  • Centrifuge

  • Analytical instrument for concentration measurement

Methodology:

  • Prepare a series of surfactant solutions in the aqueous buffer at various concentrations, both below and above the known critical micelle concentration of the surfactant.

  • Add an excess amount of (4-Chloro-3-fluorophenyl)methanesulfonamide to each surfactant solution in a sealed vial.

  • Agitate the vials at a constant temperature for a sufficient time (e.g., 72 hours) to reach equilibrium.

  • Separate the undissolved solid by centrifugation.

  • Analyze the concentration of the sulfonamide in the clear supernatant using a suitable analytical method.

  • Plot the solubility as a function of surfactant concentration.

Expected Outcome:

A significant increase in solubility is expected at surfactant concentrations above the critical micelle concentration, where micellar solubilization occurs.

Summary of Key Strategies and Considerations

Strategy Principle Advantages Considerations
pH Adjustment Ionization of the weakly acidic sulfonamide group to form a more soluble salt.[5][12]Simple, cost-effective.May not be compatible with all experimental systems (e.g., physiological pH).[2]
Co-solvency Reducing the polarity of the aqueous solvent with a water-miscible organic solvent.[13][15]Effective for many nonpolar compounds.Potential for co-solvent toxicity and drug precipitation upon dilution.[9][10][23]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[16]Can significantly increase solubility and stability.[16][17]Can be more expensive; potential for nephrotoxicity with some cyclodextrins.[18]
Surfactant Solubilization Entrapment of the drug within surfactant micelles.[9]Can achieve high drug loading.Potential for surfactant-induced toxicity or interference with biological assays.[9]
Particle Size Reduction Increasing the surface area to enhance the dissolution rate.[9][21]Improves dissolution rate.Does not increase equilibrium solubility; may require specialized equipment.[20]

References

  • Popovici, C., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Fenyvesi, F., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? PMC. [Link]

  • Schwartz, L., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. AUA Journals. [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Kumar, L., & Singh, S. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients. [Link]

  • Soni, P., & Kumar, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • CD Formulation. (n.d.). Cyclodextrins. [Link]

  • Sharma, D., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. [Link]

  • Unknown Author. (n.d.). SULPHONAMIDES.pdf. [Link]

  • Al-kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research Square. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Zhang, Y., et al. (2024). Unexpected effect of halogenation on the water solubility of small organic compounds. PubMed. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Yan, H., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Publications. [Link]

  • Taylor, J. B., & Bull, J. A. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Yan, H., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. PMC. [Link]

  • The BMJ. (2026, April 1). SOLUBILITY OF SULPHONAMIDES. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • Reddit. (2019, June 22). How do halogens and sulfur confer lipid-solubility to a molecule?. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]

  • PubChem. (n.d.). (3S)-N-(4-chloro-3-fluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide. [Link]

  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The Effect of pH on the Solubility of Sulphonamides. PubMed. [Link]

  • MolPort. (n.d.). (4-chloro-3-fluorophenyl)methanesulfonamide. [Link]

  • NextSDS. (n.d.). (3-fluorophenyl)methanesulfonamide — Chemical Substance Information. [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]

  • UCLA. (2013, March 19). Chem 14D – Spring 2013 pKa Table. [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (4-Chloro-3-fluorophenyl)methanesulfonamide

Welcome to the technical support and troubleshooting guide for the synthesis of (4-Chloro-3-fluorophenyl)methanesulfonamide . This document is designed for process chemists and drug development professionals who are expe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of (4-Chloro-3-fluorophenyl)methanesulfonamide . This document is designed for process chemists and drug development professionals who are experiencing yield bottlenecks, impurity formation, or scalability issues during the preparation of this critical sulfonamide building block.

Rather than providing a generic synthetic overview, this guide dissects the causality behind common reaction failures and provides a self-validating, field-proven methodology to maximize your overall yield.

Mechanistic Workflow & Process Visualization

The most reliable and scalable route to benzylic sulfonamides avoids the sluggish kinetics of aqueous sodium sulfite substitutions. Instead, it utilizes a three-step sequence: isothiouronium salt formation, oxidative chlorination, and amination[1][2].

SynthesisWorkflow SM 4-Chloro-3-fluorobenzyl chloride (Starting Material) Step1 Step 1: Isothiouronium Salt Formation (Thiourea, EtOH, Reflux) SM->Step1 Int1 S-(4-Chloro-3-fluorobenzyl)isothiouronium chloride (Stable Intermediate) Step1->Int1 Step2 Step 2: Oxidative Chlorination (NCS, aq. HCl, MeCN, <10°C) Int1->Step2 Int2 (4-Chloro-3-fluorophenyl)methanesulfonyl chloride (Reactive Intermediate) Step2->Int2 Step3 Step 3: Amination (Excess NH3 in THF, 0°C, Inverse Add) Int2->Step3 Product (4-Chloro-3-fluorophenyl)methanesulfonamide (Target Product) Step3->Product

Figure 1: Optimized three-step synthetic workflow for (4-Chloro-3-fluorophenyl)methanesulfonamide.

Quantitative Process Optimization Data

The table below summarizes how specific parameter adjustments in the standard synthetic route directly impact the yield and purity profile of the final product.

Reaction StepParameter VariedSuboptimal ConditionOptimized ConditionYield Impact & Causality
Oxidative Chlorination Oxidant SelectionCl₂ gas in aq. HClNCS in aq. HCl / MeCN65% → 92% . NCS is a milder oxidant that prevents over-oxidation and α -chlorination at the benzylic position[2].
Oxidative Chlorination Temperature25 °C (Room Temp)0 °C to 5 °CReduces hydrolysis by >80% . Benzylic sulfonyl chlorides rapidly hydrolyze to sulfonic acids at >10 °C.
Amination Addition SequenceDirect addition of NH₃Inverse addition of Ar-SO₂Cl70% → 95% . Inverse addition maintains a massive excess of NH₃, preventing bis-sulfonamide (dimer) formation[3][4].

Standard Operating Procedure (SOP): The Self-Validating Protocol

This protocol is designed to be self-validating; specific in-process controls (IPCs) are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Formation of the Isothiouronium Salt
  • Charge: Suspend 4-chloro-3-fluorobenzyl chloride (1.0 equiv) and thiourea (1.05 equiv) in absolute ethanol (5 volumes).

  • React: Heat the mixture to reflux (approx. 78 °C) for 2 hours.

  • IPC Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the UV-active starting material.

  • Isolate: Cool the mixture to 0 °C. The S-(4-chloro-3-fluorobenzyl)isothiouronium chloride will precipitate as a white crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Chlorination (NCS Method)

Note: This step requires strict temperature control to prevent hydrolysis[1][2].

  • Charge: Suspend the isothiouronium salt (1.0 equiv) in acetonitrile (10 volumes) and 2M aqueous HCl (5 volumes).

  • Cool: Chill the vigorously stirred suspension to 0 °C to 5 °C using an ice/brine bath.

  • React: Add N-chlorosuccinimide (NCS) (3.0 equiv) portion-wise over 30 minutes, maintaining the internal temperature strictly below 10 °C.

  • IPC Check: Quench a small aliquot in water, extract with MTBE, and run TLC. The sulfonyl chloride should appear as a highly UV-active spot. A heavy baseline spot indicates temperature excursions leading to sulfonic acid formation.

  • Workup: Dilute with MTBE, partition, and wash the organic layer with cold brine. Dry over Na₂SO₄ and concentrate under reduced pressure at <30 °C. Use immediately in Step 3.

Step 3: Amination via Inverse Addition
  • Prepare: Dissolve the freshly prepared (4-chloro-3-fluorophenyl)methanesulfonyl chloride in dry THF (3 volumes).

  • Cool: In a separate reactor, cool a solution of ammonia in THF (0.5 M, 5.0 equiv) to 0 °C.

  • React: Add the sulfonyl chloride solution dropwise to the vigorously stirred ammonia solution over 1 hour (Inverse Addition)[4].

  • Isolate: Allow to warm to room temperature, remove THF under reduced pressure, and partition the residue between EtOAc and water. Wash with brine, dry, and concentrate. Recrystallize from EtOAc/Heptane to yield the pure sulfonamide.

Troubleshooting & FAQs

Q1: Why is the yield of my oxidative chlorination step so low, and why do I see a massive, highly polar baseline spot on my TLC? A: You are observing the hydrolysis of your highly reactive benzylic sulfonyl chloride intermediate into (4-chloro-3-fluorophenyl)methanesulfonic acid. Benzylic sulfonyl chlorides are exceptionally sensitive to water, much more so than standard aryl sulfonyl chlorides[5]. Fix: Ensure your internal reaction temperature never exceeds 10 °C during the addition of the oxidant. Furthermore, switch from harsh chlorine gas to N-chlorosuccinimide (NCS) in acidic acetonitrile; this milder protocol suppresses the hydrolysis pathway[2].

Q2: I am observing a significant amount of a bis-sulfonamide (dimer) byproduct in the final amination step. How can I prevent this? A: This is a classic stoichiometry gradient issue. When the local concentration of ammonia is low relative to the sulfonyl chloride, the newly formed primary sulfonamide acts as a nucleophile and attacks unreacted sulfonyl chloride, forming a secondary bis-sulfonamide ( Ar−CH2​−SO2​−NH−SO2​−CH2​−Ar )[3][4]. Fix: You must utilize an inverse addition protocol. Dissolve the sulfonyl chloride in a dry solvent and add it dropwise to a vigorously stirred, pre-cooled solution containing a large excess of ammonia (at least 5 equivalents).

Q3: Can I use sodium sulfite instead of thiourea to form the sulfonyl chloride directly? A: While the Bunte salt or direct sodium sulfonate route is a known alternative, it is highly discouraged for this specific substrate. The starting material, 4-chloro-3-fluorobenzyl chloride, suffers from extremely poor aqueous solubility, leading to sluggish biphasic reactions with aqueous sodium sulfite. The thiourea method in ethanol provides a homogeneous reaction mixture and near-quantitative yields of the intermediate salt, making it vastly superior for halogenated benzylic systems[1].

Q4: My final product is contaminated with a byproduct that has a mass of [M+34] relative to the target. What is this? A: This indicates α -chlorination at the benzylic position (forming the 1-chloro-1-(4-chloro-3-fluorophenyl)methanesulfonamide derivative). This occurs when using excess Cl₂ gas or prolonged reaction times during Step 2. Using the stoichiometric NCS protocol outlined above eliminates this side reaction[2].

References

  • [3] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. URL:[Link]

  • [1] General preparation method of sulfonyl chloride (CN103351315A). Google Patents. URL:

  • [2] Method for preparing sulfonyl chloride in environment-friendly mode (CN103193687A). Google Patents. URL:

  • [4] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications. URL:[Link]

  • [5] Insights into the β-Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of (4-Chloro-3-fluorophenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental inconsistencies arising from improper storage of halogenated methanesulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter experimental inconsistencies arising from improper storage of halogenated methanesulfonamides. (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) 1 is a highly specific building block and API intermediate. Its molecular architecture—a primary sulfonamide linked to a halogenated benzyl system—introduces specific kinetic vulnerabilities.

To ensure reproducibility in your assays, you must treat your storage protocol as a self-validating system . This guide breaks down the mechanistic causality behind its degradation and provides field-proven workflows to preserve compound integrity.

Mechanistic Vulnerabilities: The Causality of Degradation

Understanding why a compound degrades is the first step in preventing it. For this specific molecule, degradation is primarily driven by two pathways:

  • Hydrolytic Cleavage of the S-N Bond: Methanesulfonamide derivatives are susceptible to hydrolysis under extreme pH conditions. The primary degradation pathway under acidic or basic hydrolytic stress is the cleavage of the sulfur-nitrogen (S-N) bond 2. Because the sulfonamide group in this compound is primary (attached to a -CH2- spacer rather than directly to the aromatic ring), hydrolysis yields (4-chloro-3-fluorophenyl)methanesulfonic acid and ammonia 3. Spontaneous, pH-independent hydrolysis is minimal, meaning the compound is most stable near a neutral pH 4.

  • Photolytic Dehalogenation & Photo-oxidation: Exposure to UV irradiation induces photodegradation. Halogenated aromatic rings can undergo photolytic cleavage, leading to the detachment of the chlorophenyl or fluorophenyl moieties and the formation of highly reactive radical intermediates 5. Additionally, UV exposure can trigger the extrusion of sulfur dioxide (SO₂) from the sulfonamide moiety 2.

Quantitative Data: Degradation Matrix

Stress VectorEnvironmental TriggerPrimary Degradation PathwayPreventative Threshold
Acidic Hydrolysis pH < 5.0S-N bond cleavage (Ammonia release)Maintain aqueous pH at 6.5–7.5.
Basic Hydrolysis pH > 9.0S-N bond cleavage (Sulfonic acid formation)Buffer solutions; avoid strong bases.
Photolysis UV/Vis Light (< 400 nm)Dehalogenation (Loss of Cl/F) & SO₂ extrusionStore in amber glass vials (blocks < 450 nm).
Thermal Stress > 40°C in solutionAccelerated hydrolysis (Arrhenius relationship)Store master stocks at -20°C; working stocks at 4°C.

Self-Validating Storage & Handling Protocol

To guarantee trustworthiness in your downstream assays, do not assume your compound is intact after prolonged storage. Implement this self-validating workflow.

Step 1: Reconstitution in Anhydrous Solvent

  • Action: Dissolve the lyophilized powder in anhydrous DMSO or Acetonitrile (HPLC-grade, <0.005% water) to create a 10 mM to 50 mM master stock.

  • Causality: Water acts as the nucleophile in S-N bond cleavage. Eliminating water from the master stock arrests baseline hydrolytic degradation 3.

Step 2: Aliquoting and Environmental Shielding

  • Action: Divide the master stock into single-use aliquots (e.g., 50 µL) using amber glass vials . Purge the headspace of each vial with Argon or Nitrogen gas before sealing.

  • Causality: Amber glass prevents UV-induced dehalogenation 5. Inert gas purging displaces ambient oxygen and atmospheric moisture, preventing oxidative stress and micro-hydrolysis. Store immediately at -20°C.

Step 3: Just-in-Time Aqueous Dilution

  • Action: When preparing working solutions for biological assays, dilute the DMSO stock into a pre-chilled buffer strictly calibrated to pH 6.5–7.5 (e.g., 1X PBS).

  • Causality: Aromatic sulfonamides and related derivatives show maximum stability in the neutral pH range 6. Use the working solution within 4 hours.

Step 4: HPLC-UV Integrity Validation (The Self-Validation Step)

  • Action: Before initiating critical experiments with a stored stock, run a 5-minute isocratic HPLC-UV check (e.g., Acetonitrile:Water, UV scanning at 225 nm or 280 nm) 7.

  • Causality: If hydrolysis has occurred, the highly polar (4-chloro-3-fluorophenyl)methanesulfonic acid will elute significantly earlier than the intact parent compound. If the parent peak area has decreased by >5% relative to a fresh standard, discard the aliquot.

Troubleshooting FAQs

Q: My chromatogram shows a new, highly polar peak at a lower retention time after storing the aqueous stock for a week. What happened? A: This is the classic signature of S-N bond hydrolysis. In aqueous solutions, even slight pH drifts (e.g., absorption of atmospheric CO₂ lowering the pH) can protonate the amino group, accelerating the cleavage of the sulfonamide bond 2. The new peak is likely the resulting sulfonic acid. Always prepare aqueous working solutions fresh.

Q: The compound powder turned slightly off-white/yellowish on the benchtop. Is it still usable? A: No, discard it. Colorimetric shifts in halogenated aromatics usually indicate photolytic degradation. Ambient light exposure can cause the detachment of the chlorophenyl or fluorophenyl moieties 5, generating radicals that polymerize or oxidize into colored byproducts.

Q: I stored the compound in a 0.1 M HCl solution for a simulated gastric assay, and the efficacy dropped to zero. Why? A: Sulfonamides are highly prone to acid-catalyzed hydrolysis. In a 0.1 M HCl environment (pH ~1), the amine leaving group is rapidly protonated, which drastically lowers the activation energy required for the S-N bond to break 2. If your assay requires acidic conditions, you must account for this rapid degradation kinetic in your experimental window.

Pathway Visualization

StoragePathways API (4-Chloro-3-fluorophenyl) methanesulfonamide Hydrolysis Hydrolytic Stress (pH < 5 or pH > 9) API->Hydrolysis Aqueous Exposure Photolysis Photolytic Stress (UV / Ambient Light) API->Photolysis Light Exposure Deg1 S-N Bond Cleavage (Sulfonic Acid + Ammonia) Hydrolysis->Deg1 Acid/Base Catalysis Photolysis->Deg1 Photo-oxidation Deg2 Dehalogenation & Radical Formation Photolysis->Deg2 C-Cl / C-F Cleavage Mitigation1 Buffer to pH 6.5-7.5 Anhydrous Storage Mitigation1->Hydrolysis Prevents Mitigation2 Amber Glass Vials Argon Purge Mitigation2->Photolysis Prevents

Fig 1: Degradation pathways of (4-Chloro-3-fluorophenyl)methanesulfonamide and mitigation strategies.

References

  • Benchchem - Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.2

  • ResearchGate - Proposed degradation pathways of the drug under different hydrolytic conditions.7

  • Molport - (4-chloro-3-fluorophenyl)methanesulfonamide | 1249978-53-7.1

  • Benchchem - Stability of methanesulfonamide in acidic and basic conditions.3

  • Benchchem - Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.6

  • ACS Publications - Reactivity and Mechanism in the Hydrolysis of β-Sultams.4

  • PMC (NIH) - Study of the Photoinduced Fate of Selected Contaminants in Surface Waters by HPLC‐HRMS.5

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for (4-Chloro-3-fluorophenyl)methanesulfonamide

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and analytical scientists developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for halo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and analytical scientists developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for halogenated sulfonamides.

Core Mechanistic Principles: The "Why" Behind the Method

To optimize the chromatography for (4-Chloro-3-fluorophenyl)methanesulfonamide , we must first deconstruct its chemical personality. The molecule features two critical domains that dictate its behavior on a C18 column:

  • The Sulfonamide Group (-SO₂NH₂): This moiety is amphoteric but predominantly weakly acidic[1].

  • The Halogenated Phenyl Ring (Cl, F): These substituents are highly electronegative. Through the inductive effect (-I effect), they pull electron density away from the sulfonamide nitrogen, slightly lowering its pKa compared to an unsubstituted analog.

Because of its acidic nature, the primary parameter influencing retention and peak shape is the pH of the mobile phase [1]. If the mobile phase pH is near the analyte's pKa, the compound exists in a dynamic equilibrium between its neutral and ionized states, leading to split peaks and poor retention. A pH between 2 and 4 generally provides the most stable conditions, ensuring the analyte is fully ion-suppressed (neutral), which maximizes hydrophobic interaction with the stationary phase[2].

MethodLogic Compound (4-Chloro-3-fluorophenyl) methanesulfonamide Prop1 Weakly Acidic (-SO2NH2 group) Compound->Prop1 Prop2 Halogenated (Cl, F substituents) Compound->Prop2 Action1 Aqueous Phase: Acidic Buffer (pH 2.5-3.0) Prop1->Action1 dictates Action2 Organic Phase: Acetonitrile (ACN) Prop2->Action2 suggests Result1 Suppress Ionization & Prevent Tailing Action1->Result1 achieves Result2 Enhance Selectivity & Lower Backpressure Action2->Result2 achieves

Mechanistic rationale for mobile phase parameter selection based on analyte properties.

Troubleshooting Q&A

Q1: Why am I observing severe peak tailing for this compound? A1: Peak tailing in sulfonamides is primarily caused by secondary ion-exchange interactions. Even in modern silica columns, residual unreacted silanol groups (-SiOH) exist. At neutral pH, these silanols ionize to -SiO⁻ and interact strongly with the polar regions of the sulfonamide. Causality & Solution: Lowering the mobile phase pH to 2.5–3.0 protonates both the analyte and the residual silanol groups, effectively neutralizing them and minimizing these secondary interactions[3].

Troubleshooting Start Peak Tailing Observed CheckPH 1. Check Mobile Phase pH Is pH < 4.0? Start->CheckPH AdjustPH Adjust pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckColumn 2. Evaluate Column Health Is column end-capped? CheckPH->CheckColumn Yes AdjustPH->CheckColumn Fails Resolved Optimal Peak Shape Achieved AdjustPH->Resolved Success ReplaceColumn Use End-Capped C18 Column CheckColumn->ReplaceColumn No CheckColumn->Resolved Yes ReplaceColumn->Resolved Success

Logical workflow for diagnosing and resolving peak tailing in sulfonamide HPLC analysis.

Q2: My retention time is shifting randomly between injections. How do I stabilize it? A2: Retention time drift for ionizable compounds points to inadequate buffering capacity. If you are using pure water with a trace amount of acid (e.g., 0.01% TFA), the local pH inside the column can shift upon sample injection, altering the ionization state of the sulfonamide. Causality & Solution: You must use a true buffer. Switch to a 10 mM Ammonium Formate or Potassium Phosphate buffer. A buffer is only effective at ±1 pH unit from its pKa[2]. By using a buffer with a pKa near your target pH, you lock the analyte into a consistent, reproducible ionization state.

Q3: I cannot resolve the main peak from a closely eluting des-fluoro or des-chloro impurity. What is the next step? A3: Halogenated impurities share nearly identical hydrophobic profiles with the parent compound, making standard C18 separation difficult. Causality & Solution: Alter the solvation dynamics by changing the organic modifier. Acetonitrile (aprotic) and Methanol (protic) interact differently with halogen atoms. If Acetonitrile alone fails, utilize a ternary mobile phase system. For example, a mixture of water, acetonitrile, and methanol (e.g., 60:35:5 v/v) can provide the unique selectivity (alpha value) required to separate closely related halogenated analogs[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this method development protocol is designed as a self-validating system . If a checkpoint fails, the protocol halts, preventing the generation of artifactual data.

Step 1: Aqueous Mobile Phase (Buffer) Preparation

  • Weigh 0.63 g of Ammonium Formate (10 mM final concentration) and dissolve in 1.0 L of HPLC-grade water.

  • Titrate with Formic Acid until the pH reaches exactly 3.0.

  • Validation Checkpoint: Measure the pH before mixing with any organic modifiers[2]. Organic solvents distort pH meter readings. If pH > 3.05, re-titrate.

  • Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Column Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). End-capping is mandatory to mask residual silanols[3].

  • Pump the initial gradient conditions (90% Buffer / 10% Acetonitrile) at 1.0 mL/min for 20 column volumes.

  • Validation Checkpoint: Monitor the baseline at 254 nm. The baseline drift must be < 1 mAU/min, and pump pressure ripple must be < 1%. If the baseline drifts, continue flushing.

Step 3: System Suitability Testing (SST)

  • Prepare a 0.1 mg/mL standard of (4-Chloro-3-fluorophenyl)methanesulfonamide in 50:50 Water:Acetonitrile.

  • Inject 5 µL of the standard in five consecutive replicates.

  • Validation Checkpoint: The system is only validated for use if it meets the following criteria:

    • Retention Time %RSD < 1.0%

    • Tailing Factor (Tf) < 1.5

    • Theoretical Plates (N) > 5000

    • Self-Correction: If %RSD > 1.0%, the buffering capacity is failing. Discard the mobile phase and return to Step 1.

Quantitative Data Summaries

Table 1: Comparison of Mobile Phase Additives for Sulfonamide Analysis

Buffer / AdditiveTarget pH RangeMS CompatibilityChromatographic Effect on Halogenated Sulfonamides
0.1% Formic Acid ~2.7ExcellentGood baseline, suppresses ionization, but lacks high buffering capacity against heavy sample matrices.
10 mM Ammonium Formate 2.8 - 3.8ExcellentSuperior retention time stability due to robust buffering capacity; ideal for LC-MS applications.
10 mM Potassium Phosphate 2.0 - 3.0Poor (UV Only)Exceptional peak shape and resolution; suppresses silanol interactions completely[1].
Ternary (Water:ACN:MeOH) 2.5 - 3.0GoodModifies selectivity for closely eluting des-halogenated impurities[4].

Table 2: Optimized Gradient Elution Profile

Time (min)% Aqueous (pH 3.0 Buffer)% Organic (Acetonitrile)Flow Rate (mL/min)Mechanistic Purpose
0.090101.0Initial loading; retains polar degradation products.
2.090101.0Isocratic hold to stabilize the injection band.
12.010901.0Linear gradient to elute the highly lipophilic halogenated parent compound.
15.010901.0High-organic column wash to remove strongly bound matrix components.
15.190101.0Instantaneous return to initial conditions.
20.090101.0Column re-equilibration prior to the next injection.

References

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD Source: MDPI URL
  • Technical Support Center: HPLC Analysis of Sulfonamides Source: Benchchem URL
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides Source: Letters in Applied NanoBioScience URL
  • Source: LCMS.

Sources

Troubleshooting

Technical Support Center: Crystallization of (4-Chloro-3-fluorophenyl)methanesulfonamide

Welcome to the technical support center for the purification of (4-Chloro-3-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (4-Chloro-3-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with reducing impurities during the crystallization process. Our goal is to move beyond simple procedural lists and explain the fundamental principles that govern crystal purity, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high purity in (4-Chloro-3-fluorophenyl)methanesulfonamide critical?

High purity is paramount as this compound is likely an active pharmaceutical ingredient (API) or a critical intermediate in its synthesis. Impurities can affect the drug's safety, efficacy, and stability. Regulatory bodies have stringent requirements for impurity levels in pharmaceutical products, making their effective removal a non-negotiable step in the manufacturing process.

Q2: What are the most common sources and types of impurities encountered during its synthesis and crystallization?

Impurities in (4-Chloro-3-fluorophenyl)methanesulfonamide typically fall into three categories:

  • Process-Related Impurities: Unreacted starting materials, byproducts from the synthetic route, or reagents used in previous steps.

  • Structurally-Related Impurities: Isomers or compounds with similar structures that may co-crystallize with the desired product. These can be particularly challenging to remove[1].

  • Degradation Products: Compounds formed due to instability of the API under certain process conditions (e.g., high temperature).

  • Residual Solvents: Solvents used in the reaction or crystallization that become trapped within the crystal lattice.

Q3: What are the primary crystallization strategies for purifying this compound?

The most common and effective methods are solution crystallization techniques, which rely on the differential solubility of the compound and its impurities[2][3]. The two primary approaches are:

  • Cooling Crystallization: The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, its ability to hold the solute decreases, leading to the formation of pure crystals as the impurities remain in the "mother liquor"[2][4].

  • Anti-Solvent Crystallization: The compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "anti-solvent," in which the compound is poorly soluble, is then added. This reduces the overall solubility of the compound in the mixed-solvent system, inducing crystallization[5][6][7][8]. This method is particularly useful when the compound's solubility is not strongly dependent on temperature.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q4: My final product purity is low even after recrystallization. What's going wrong?

This is a common issue stemming from several potential root causes.

  • Causality: The fundamental principle of purification by crystallization is that molecules of the desired compound will preferentially incorporate into a growing crystal lattice, while impurity molecules are excluded and remain in the solution[9]. If this process is compromised, impurities become trapped.

  • Troubleshooting Steps:

      • Solution: Employ a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature before moving it to a colder environment like an ice bath. Slow cooling allows for the formation of larger, more ordered crystals with fewer defects and higher purity[11][12][13].

    • Re-evaluate Your Solvent Choice: The ideal solvent should exhibit high solubility for your compound at high temperatures and low solubility at low temperatures. Crucially, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or nearly insoluble (allowing for removal via hot filtration)[3].

      • Solution: Conduct a solvent screen. If impurities have similar solubility profiles to your product, they may co-crystallize. Consider a different solvent or a multi-solvent system that can better discriminate between the product and the impurity.

    • Consider Seeding: Spontaneous nucleation at high supersaturation can lead to the formation of many small, impure crystals.

      • Solution: Introduce a "seed crystal" (a small amount of pure product) when the solution is slightly supersaturated. This provides a template for ordered crystal growth, which can occur at a lower supersaturation level, thereby improving impurity rejection[4][6].

Logical Relationship: Impact of Cooling Rate on Purity

G cluster_slow Slow Cooling cluster_fast Fast Cooling (Quenching) Slow_Cooling Low Supersaturation Ordered_Growth Ordered Lattice Formation Slow_Cooling->Ordered_Growth Impurity_Exclusion Effective Impurity Exclusion Ordered_Growth->Impurity_Exclusion High_Purity High Purity Crystals Impurity_Exclusion->High_Purity Fast_Cooling High Supersaturation Disordered_Growth Rapid, Disordered Precipitation Fast_Cooling->Disordered_Growth Impurity_Inclusion Impurity Entrapment Disordered_Growth->Impurity_Inclusion Low_Purity Low Purity Crystals Impurity_Inclusion->Low_Purity

Caption: Slow cooling promotes ordered crystal growth and impurity exclusion, leading to higher purity.

Q5: The compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This oil is often an impure, supercooled liquid version of your compound[14].

  • Causality: This typically happens when the temperature of the solution is higher than the melting point of the solid at that specific solvent composition. A high concentration of impurities can also depress the melting point of the mixture, exacerbating the problem[14].

  • Troubleshooting Steps:

    • Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point.

      • Solution: Re-heat the mixture to dissolve the oil, then add more of the hot solvent (10-20% increments) until the solution is fully clear. Allow this less concentrated solution to cool slowly[15].

    • Lower the Crystallization Temperature:

      • Solution: Switch to a lower-boiling point solvent or solvent system. This ensures that the solution saturation point is reached at a temperature well below the compound's melting point.

    • Use an Anti-Solvent System:

      • Solution: Dissolve the crude product in a minimal amount of a good solvent at room temperature, then slowly add an anti-solvent. This avoids high temperatures altogether and can effectively prevent oiling out[16].

Q6: My final product is pure, but the yield is very low. How can I improve recovery?

Low yield indicates that a significant portion of your product remains dissolved in the mother liquor after filtration[15].

  • Causality: This is most often caused by using an excessive amount of solvent or not cooling the solution to a low enough temperature to maximize precipitation.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: The most critical step in any recrystallization is to use the absolute minimum amount of hot solvent required to fully dissolve the crude solid[14][16]. Using excess solvent will keep more of your product dissolved even after cooling.

      • Solution: During the dissolution step, add the hot solvent in small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves.

    • Ensure Complete Cooling: The solubility of your compound decreases as the temperature drops.

      • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid[14].

    • Recover Product from Mother Liquor:

      • Solution: Before discarding the filtrate (mother liquor), test for remaining product by dipping a glass rod into it and letting the solvent evaporate. If a solid residue forms, you can recover more product by evaporating a portion of the solvent from the mother liquor and attempting a second crystallization[14].

Table 1: Ideal Solvent Characteristics for Crystallization

ParameterIdeal Characteristic for Cooling CrystallizationRationale
Product Solubility High solubility at boiling point, low solubility at low temperatures (e.g., 0-5 °C).Maximizes the amount of product that crystallizes out upon cooling, leading to a high recovery yield[8].
Impurity Solubility Impurities are either very soluble at all temperatures or insoluble at all temperatures.Soluble impurities remain in the mother liquor. Insoluble impurities can be removed by hot filtration before cooling[3].
Boiling Point Lower than the melting point of the compound.Prevents the compound from "oiling out" instead of crystallizing[14].
Reactivity Must be chemically inert and not react with the compound.Ensures the chemical integrity of the final product.
Volatility Moderately volatile for easy removal from the final crystals during drying.Facilitates the final drying step to obtain a solvent-free product.
Experimental Protocols

Protocol 1: Optimized Cooling Recrystallization

  • Dissolution: Place the crude (4-Chloro-3-fluorophenyl)methanesulfonamide in an Erlenmeyer flask with a stir bar. Add a suitable solvent (e.g., isopropanol, ethanol) in small portions. Heat the mixture to a gentle boil with stirring. Continue adding hot solvent portion-wise until the solid is completely dissolved[2][14]. Causality: Using the minimum solvent volume is critical for achieving good recovery[16].

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat and add a very small amount (1-2% of solute weight) of activated charcoal. Reheat the solution to boiling for 2-5 minutes[2][14]. Causality: The porous structure of charcoal adsorbs large, colored impurity molecules.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware (funnel and receiving flask) to prevent premature crystallization[14].

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation[14].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Causality: Using cold solvent minimizes the redissolving of the purified product.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Workflow: Troubleshooting Common Crystallization Problems

G cluster_outcomes cluster_solutions Start Crude Product Crystallization Perform Crystallization Start->Crystallization Analysis Analyze Purity & Yield Crystallization->Analysis Good High Purity, Good Yield (Process Complete) Analysis->Good Meets Specs LowPurity Problem: Low Purity Analysis->LowPurity Fails Purity LowYield Problem: Low Yield Analysis->LowYield Fails Yield OilingOut Problem: Oiling Out Analysis->OilingOut No Crystals Form Sol_Purity1 Decrease Cooling Rate LowPurity->Sol_Purity1 Sol_Purity2 Re-evaluate Solvent / Use Anti-Solvent LowPurity->Sol_Purity2 Sol_Purity3 Use Seeding LowPurity->Sol_Purity3 Sol_Yield1 Use Minimum Hot Solvent LowYield->Sol_Yield1 Sol_Yield2 Ensure Complete Cooling (Ice Bath) LowYield->Sol_Yield2 Sol_Yield3 Concentrate Mother Liquor LowYield->Sol_Yield3 Sol_Oil1 Add More Solvent OilingOut->Sol_Oil1 Sol_Oil2 Lower Crystallization Temperature OilingOut->Sol_Oil2 Sol_Oil3 Switch to Anti-Solvent Method OilingOut->Sol_Oil3 Sol_Purity1->Crystallization Re-run Experiment Sol_Purity2->Crystallization Re-run Experiment Sol_Purity3->Crystallization Re-run Experiment Sol_Yield1->Crystallization Re-run Experiment Sol_Yield2->Crystallization Re-run Experiment Sol_Yield3->Crystallization Re-run Experiment Sol_Oil1->Crystallization Re-run Experiment Sol_Oil2->Crystallization Re-run Experiment Sol_Oil3->Crystallization Re-run Experiment

Caption: A logical workflow for diagnosing and solving common crystallization issues.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: At room temperature, dissolve the crude (4-Chloro-3-fluorophenyl)methanesulfonamide in the minimum amount of a "good" solvent (one in which it is very soluble)[16].

  • Anti-Solvent Addition: With continuous stirring, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise. Causality: The slow addition prevents localized high supersaturation, which can cause the product to crash out as an amorphous solid or oil[17].

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the point of saturation has been exceeded. If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal[16].

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to sit undisturbed for a sufficient time to allow for complete crystal growth.

  • Isolation and Drying: Isolate the crystals via vacuum filtration, wash with a small amount of the anti-solvent, and dry as described in Protocol 1.

References
  • Mirai Intex. (2024, July 25).
  • Brainly.com. (2023, September 18). How does the rate of cooling affect the recovery and purity?
  • Benchchem.
  • RM@Schools.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • IntechOpen. (2015, October 28).
  • ACS Publications. (2021, May 16). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development.
  • Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • LabXchange. (2024, January 23).
  • PraxiLabs. (2022, November 7).
  • Reddit. (2020, March 16).
  • Atlantis Press.
  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PMC.
  • MDPI.
  • Seth Stein - Northwestern University.
  • Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities.
  • Mettler Toledo.
  • Chemistry LibreTexts. (2024, August 16). 6.6D: Troubleshooting.
  • Google Patents.
  • Technobis Crystallization Systems. (2022, January 17). Find out how to cope with impurities by using the Crystal16 and Crystalline instruments.

Sources

Optimization

Technical Support Center: Resolving LC-MS/MS Ionization Issues for (4-Chloro-3-fluorophenyl)methanesulfonamide

Welcome to the Technical Support Center. This guide is designed for analytical researchers, pharmacologists, and drug development professionals facing sensitivity, fragmentation, or matrix-related challenges when analyzi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, pharmacologists, and drug development professionals facing sensitivity, fragmentation, or matrix-related challenges when analyzing (4-Chloro-3-fluorophenyl)methanesulfonamide via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rather than providing generic advice, this center focuses on the specific physicochemical behavior of halogenated sulfonamides, explaining the mechanistic causality behind each troubleshooting step to ensure robust, self-validating assay development.

Quantitative Physicochemical & MS Profiling

Before troubleshooting, it is critical to establish the baseline quantitative parameters of the target analyte. The presence of both chlorine and fluorine on the phenyl ring, combined with the weakly acidic methanesulfonamide moiety, dictates its behavior in the electrospray ionization (ESI) source.

Table 1: Target Analyte MS Parameters

PropertyQuantitative Value / CharacteristicAnalytical Implication
Chemical Formula C₇H₇ClFNO₂SDetermines exact mass and isotopic distribution.
Monoisotopic Mass 222.99 DaBaseline for high-resolution MS calibration.
Precursor Ion [M-H]⁻ (³⁵Cl) m/z 222.0Primary target for Q1 selection in negative mode.
Precursor Ion[M-H]⁻ (³⁷Cl) m/z 224.0Confirmatory isotope peak (~3:1 intensity ratio).
Predicted pKa ~10.8Weakly acidic; readily deprotonates in ESI-.
Primary MS/MS Neutral Loss -64 Da (SO₂)Highly stable transition for MRM assays (m/z 222.0 → 158.0).

Troubleshooting Guide & FAQs

Q1: Why is my signal intensity extremely low and highly variable when using standard positive electrospray ionization (ESI+)?

Causality & Mechanism: While sulfonamides can be forced to ionize in positive mode to form [M+H]⁺, the weakly basic nature of the sulfonamide nitrogen makes this inefficient. Furthermore, in ESI+, the molecule is highly prone to forming stable sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. This splits the total ion current across multiple m/z species, drastically reducing the sensitivity of your target [M+H]⁺ peak. Actionable Solution: Switch your instrument polarity to Negative Electrospray Ionization (ESI-) . The acidic proton on the sulfonamide nitrogen is easily abstracted, yielding a highly stable, single [M-H]⁻ species ().

Q2: I switched to ESI- but I am experiencing severe ion suppression. I am using 0.1% Trifluoroacetic Acid (TFA) in my mobile phase. Is this the cause?

Causality & Mechanism: Yes. TFA is notorious for causing massive ion suppression in negative mode. TFA acts as a strong ion-pairing agent with high surface activity. During the electrospray desolvation process, TFA anions outcompete the (4-Chloro-3-fluorophenyl)methanesulfonamide anions for the surface of the droplet. Because ion evaporation occurs exclusively from the droplet surface, your analyte remains trapped in the droplet core and is sent to the exhaust waste rather than entering the mass analyzer. Actionable Solution: Replace TFA with 0.1% Formic Acid or a basic additive like 10 mM Ammonium Hydroxide . Interestingly, sulfonamides exhibit excellent "wrong-way-round" ionization, where ammonium additives in the mobile phase actually enhance gas-phase deprotonation and [M-H]⁻ formation ().

Q3: How do I definitively differentiate my target precursor ion from background matrix noise?

Causality & Mechanism: You must leverage the molecule's distinct halogen isotopic signature. Fluorine is monoisotopic (¹⁹F), but chlorine exists naturally as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. Actionable Solution: Do not rely on a single mass peak. Confirm identity by observing a doublet peak at m/z 222.0 and m/z 224.0. If the intensity ratio of these peaks is not exactly ~3:1, you are likely co-eluting with a matrix interference.

Q4: During Collision-Induced Dissociation (CID) optimization, my primary product ion is m/z 158. What is the mechanism, and is this a stable transition for MRM?

Causality & Mechanism: The transition m/z 222.0 → 158.0 corresponds to a neutral loss of 64 Da. This is driven by the classic gas-phase elimination of sulfur dioxide (SO₂) from the deprotonated sulfonamide moiety, resulting in a stable anilide anion. Actionable Solution: Yes, this is the optimal transition for quantitative Multiple Reaction Monitoring (MRM). It is highly reproducible and structurally specific to sulfonamides ().

Diagnostic Workflows & Visualizations

To systematically resolve sensitivity issues, follow the decision tree below.

ESI_Optimization A Low Sensitivity for Sulfonamide B Assess Ionization Mode A->B C ESI+ Mode (High Adduct Formation) B->C If current mode D ESI- Mode (Optimal Polarity) B->D If current mode C->D Switch to E Evaluate Mobile Phase D->E F Contains TFA? (Causes Ion Suppression) E->F G Use 0.1% Formic Acid or 10mM NH4OH E->G No F->G Yes, replace H Optimize Source Temp & Gas Flow G->H Final Step

Caption: Decision tree for resolving low MS sensitivity in sulfonamide analysis.

Gas-Phase Fragmentation Mechanism

Understanding the CID pathway ensures you select the correct product ions for your assay.

Fragmentation M Precursor Ion [M-H]- m/z 222.0 CID Collision-Induced Dissociation (CID) M->CID SO2 Neutral Loss -64 Da (SO2) CID->SO2 Eliminates F1 Product Ion Anilide Anion m/z 158.0 CID->F1 Yields

Caption: Primary gas-phase fragmentation pathway of the target sulfonamide via SO2 elimination.

Self-Validating Experimental Protocol

To ensure trustworthiness in your assay development, you must prove that matrix effects (ion suppression) are not compromising your ESI- signal. Use this Self-Validating Post-Column Infusion (T-Tee) Protocol . This system validates itself by providing real-time, visual proof of causality between matrix elution and signal loss.

Step-by-Step Methodology:

  • Apparatus Setup: Connect a zero-dead-volume T-tee fitting between the LC column outlet and the MS source inlet. Connect a syringe pump to the third port of the T-tee.

  • Analyte Infusion: Fill the syringe with a pure standard of (4-Chloro-3-fluorophenyl)methanesulfonamide (e.g., 100 ng/mL in 50:50 Water:Acetonitrile). Infuse continuously at 10 µL/min into the MS source.

  • Establish Baseline: Monitor the m/z 222.0 → 158.0 transition. You should see a high, flat, continuous baseline signal.

  • Matrix Injection: Inject a blank sample of your biological or environmental matrix (e.g., extracted plasma or soil) into the LC system and run your standard chromatographic gradient.

  • Data Evaluation: Observe the continuous infusion baseline. If the baseline dips significantly at a specific retention time, co-eluting matrix components are actively suppressing ionization at that exact moment.

  • Iterative Correction: Adjust your LC gradient slope or change your sample clean-up procedure (e.g., switch from protein precipitation to Solid Phase Extraction) until the baseline remains flat during the target retention window.

References

  • Negative ion formation in electrospray mass spectrometry Source: Journal of the American Society for Mass Spectrometry (1993) URL:[Link]

  • Analysis and Occurrence of 14 Sulfonamide Antibacterials and Chloramphenicol in Honey by Solid-Phase Extraction Followed by LC/MS/MS Analysis Source: Journal of Agricultural and Food Chemistry, ACS Publications (2008) URL:[Link]

  • Mechanism study of SO₂ elimination from sulfonamides by negative electrospray ionization mass spectrometry Source: Rapid Communications in Mass Spectrometry (2008) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: (4-Chloro-3-fluorophenyl)methanesulfonamide vs. (3-chloro-4-fluorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug development, the nuanced differences between structural isomers can have profound impacts on a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the nuanced differences between structural isomers can have profound impacts on a compound's biological activity, metabolic stability, and synthetic accessibility. The strategic placement of halogen substituents on an aromatic ring is a common tactic to modulate these properties. This guide provides an in-depth technical comparison of the reactivity of two closely related isomers: (4-Chloro-3-fluorophenyl)methanesulfonamide and (3-chloro-4-fluorophenyl)methanesulfonamide. Understanding their differential reactivity is crucial for optimizing reaction conditions, predicting potential side products, and ultimately, designing more effective therapeutic agents.[1]

These compounds belong to the class of aromatic sulfonamides, a structural motif present in a wide array of pharmaceuticals with diverse biological activities, including antibacterial and antitumor properties.[1] Their utility often extends to being key intermediates or building blocks in the synthesis of more complex molecules.[1]

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the electronic and steric properties of each isomer is essential to predicting their reactivity.

Property(4-Chloro-3-fluorophenyl)methanesulfonamide(3-chloro-4-fluorophenyl)methanesulfonamide
Molecular Formula C₇H₇ClFNO₂SC₇H₇ClFNO₂S
Molecular Weight 223.65 g/mol 223.65 g/mol [1]
Structure
4-Chloro-3-fluorophenyl)methanesulfonamide3-chloro-4-fluorophenyl)methanesulfonamide
Key Substituent Positions Chlorine at C4, Fluorine at C3Chlorine at C3, Fluorine at C4

Comparative Analysis of Reactivity: Electronic and Steric Effects

The reactivity of these isomers is primarily dictated by the interplay of electronic (inductive and resonance) and steric effects imparted by the chlorine and fluorine substituents on the phenyl ring. These effects influence both the reactivity of the aromatic ring itself towards electrophilic or nucleophilic substitution and the properties of the methanesulfonamide group.

Electronic Effects: A Tale of Induction and Resonance

Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity (inductive effect).[2] This generally deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. However, they also possess lone pairs of electrons that can be donated into the aromatic π-system (resonance effect), which directs incoming electrophiles to the ortho and para positions.

  • Inductive Effect: Fluorine is more electronegative than chlorine, exerting a stronger electron-withdrawing inductive effect.[2][3] This effect is most pronounced at the carbon atom directly attached to the halogen and diminishes with distance.[2]

  • Resonance Effect: Fluorine's 2p orbitals have better size and energy overlap with the carbon 2p orbitals of the benzene ring compared to chlorine's 3p orbitals.[4] This makes fluorine a more effective π-donor through resonance than chlorine.[3][4]

In (4-Chloro-3-fluorophenyl)methanesulfonamide:

  • The fluorine at C3 strongly deactivates the ring through its inductive effect. Its resonance effect directs towards the ortho (C2, C4) and para (C6) positions.

  • The chlorine at C4 also deactivates the ring inductively and directs ortho (C3, C5).

  • The combined electron-withdrawing nature of these halogens significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present.

In (3-chloro-4-fluorophenyl)methanesulfonamide:

  • The chlorine at C3 deactivates the ring inductively and directs ortho (C2, C4) and para (C6).

  • The fluorine at C4 strongly deactivates the ring through its inductive effect and directs ortho (C3, C5).

  • Similar to its isomer, this arrangement leads to a highly electron-deficient aromatic ring.

The key difference lies in the position of the more inductively withdrawing fluorine atom relative to the methanesulfonamide group. This can influence the acidity of the N-H proton of the sulfonamide. Generally, electron-withdrawing groups on the aromatic ring increase the acidity of the sulfonamide proton.[2]

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction.[5] In these isomers, the primary site of potential steric hindrance is around the methanesulfonamide group and the positions adjacent to the halogen substituents.

  • Reactions at the Sulfonamide Group: The approach of a nucleophile or electrophile to the nitrogen or sulfur atom of the methanesulfonamide group is unlikely to be significantly different between the two isomers, as the bulky halogen groups are not in the ortho position.

  • Reactions on the Aromatic Ring: For reactions like SNAr, the steric bulk of the substituents can influence the rate of attack. However, given the relatively similar van der Waals radii of fluorine (1.47 Å) and chlorine (1.74 Å), the steric differences for an incoming nucleophile might be subtle.[6]

Experimental Data and Reactivity in Key Transformations

While direct, side-by-side comparative studies on the reactivity of these two specific isomers are not abundant in publicly available literature, we can infer their likely behavior in common reactions based on established principles and data from related compounds.

Synthesis via Sulfonylation of Anilines

A common synthetic route to these compounds involves the reaction of the corresponding substituted aniline with methanesulfonyl chloride in the presence of a base.[1]

Experimental Protocol: General Synthesis of Phenylmethanesulfonamides

Objective: To synthesize (4-Chloro-3-fluorophenyl)methanesulfonamide or (3-chloro-4-fluorophenyl)methanesulfonamide from the corresponding aniline.

Materials:

  • 4-Chloro-3-fluoroaniline or 3-chloro-4-fluoroaniline

  • Methanesulfonyl chloride

  • Triethylamine or pyridine (base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Reactivity Differences: The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing halogens. The relative positions of the halogens will subtly influence this nucleophilicity. In general, the isomer with the less electron-withdrawing group (para to the amine) might react slightly faster. However, this difference is likely to be minor and can be overcome by adjusting reaction conditions.

G cluster_reactants Reactants cluster_process Process cluster_products Products Aniline (4-Chloro-3-fluoro)aniline or (3-Chloro-4-fluoro)aniline Reaction Sulfonylation Reaction (0°C to Room Temp) Aniline->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Product (4-Chloro-3-fluorophenyl)methanesulfonamide or (3-chloro-4-fluorophenyl)methanesulfonamide Reaction->Product Salt Triethylammonium Chloride Reaction->Salt

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic rings in both isomers makes them potential substrates for SNAr reactions, especially if an additional activating group (like a nitro group) is present or if one of the halogens acts as a leaving group under forcing conditions. Fluorine is generally a better leaving group than chlorine in SNAr reactions.

In a hypothetical SNAr reaction with a nucleophile (e.g., methoxide):

  • (4-Chloro-3-fluorophenyl)methanesulfonamide: The fluorine at C3 is meta to the chlorine at C4. The chlorine at C4 is activated by the ortho fluorine and the para methanesulfonamide group (if it has a deactivating effect). The fluorine at C3 is activated by the ortho chlorine and the meta methanesulfonamide group. Attack at C4 (displacing chloride) would be more likely than at C3 (displacing fluoride) due to the better leaving group ability of fluoride and the activating effect of the ortho substituent.

  • (3-chloro-4-fluorophenyl)methanesulfonamide: The fluorine at C4 is a better leaving group than the chlorine at C3. The fluorine is activated by the ortho chlorine and the para methanesulfonamide group. The chlorine is activated by the ortho fluorine and the meta methanesulfonamide group. Nucleophilic attack is highly likely to occur at C4, leading to the displacement of the fluoride.[7]

Therefore, (3-chloro-4-fluorophenyl)methanesulfonamide is predicted to be more reactive towards SNAr at the halogenated positions, with substitution preferentially occurring at the C4 position (displacing fluorine).

Conclusion

The subtle change in the positions of the chlorine and fluorine atoms between (4-Chloro-3-fluorophenyl)methanesulfonamide and (3-chloro-4-fluorophenyl)methanesulfonamide leads to predictable differences in their chemical reactivity.

  • Electronic Effects: Both isomers have electron-deficient aromatic rings due to the strong inductive effects of the halogens. This deactivates them towards electrophilic aromatic substitution but activates them for nucleophilic aromatic substitution.

  • Reactivity towards SNAr: (3-chloro-4-fluorophenyl)methanesulfonamide is expected to be more reactive in SNAr reactions, with substitution occurring preferentially at the fluorine-bearing C4 position. This is due to fluorine being a better leaving group than chlorine in such reactions.

  • Synthesis: While the reactivity of the precursor anilines in the synthesis of these sulfonamides will be different, these differences can likely be overcome with minor adjustments to the reaction conditions.

For researchers and drug development professionals, these differences are critical. The enhanced reactivity of (3-chloro-4-fluorophenyl)methanesulfonamide towards nucleophiles could be exploited for further derivatization, but it could also lead to undesired side reactions or metabolic liabilities. Conversely, the relatively greater stability of (4-Chloro-3-fluorophenyl)methanesulfonamide might be advantageous in certain biological contexts. A thorough understanding of these structure-reactivity relationships is paramount for the rational design and synthesis of novel chemical entities.

References

  • Summerfield, C. J. E., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. DOI:10.1039/D5SC07348K. Retrieved from [Link]

  • Pearson+. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene. Study Prep. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Retrieved from [Link]

  • MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

Sources

Comparative

Comparative Efficacy Guide: (4-Chloro-3-fluorophenyl)methanesulfonamide Analogues in High-Throughput Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Target: MDM2-p53 Protein-Protein Interaction (PPI) Executive Summary & Mechanistic Rationale The reactivation of the p53 tumor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Primary Target: MDM2-p53 Protein-Protein Interaction (PPI)

Executive Summary & Mechanistic Rationale

The reactivation of the p53 tumor suppressor pathway via the inhibition of the MDM2-p53 interaction remains a premier objective in targeted oncology. Historically, small-molecule inhibitors (such as early morpholinones and piperidinones) relied heavily on a carboxylic acid moiety to engage in an electrostatic interaction with the His96 residue of the MDM2 protein. While potent, these carboxylic acid precursors suffered from critical liabilities, including poor membrane permeability and significant off-target time-dependent inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4).

The development of (4-Chloro-3-fluorophenyl)methanesulfonamide analogues —most notably exemplified by the clinical-grade probe [1]—represents a paradigm shift in bioisosteric drug design.

Structural Causality:

  • The 4-Chloro-3-fluorophenyl Moiety: This halogenated ring is precisely contoured to bury into the deep, hydrophobic Trp23 pocket of MDM2, displacing the native tryptophan residue of p53.

  • The Methanesulfonamide Isostere: By replacing the highly polar carboxylic acid with a methanesulfonamide group, the molecule acts as a superior hydrogen bond acceptor. It forms a highly stable hydrogen bond with the imidazole NH of MDM2's His96. This isosteric shift not only maintains picomolar binding affinity but dramatically improves lipophilic efficiency and eliminates CYP3A4 inhibition by removing the reactive carboxylate center.

MDM2_p53_Pathway p53 Wild-Type p53 (Tumor Suppressor) Degradation Proteasomal Degradation (Cancer Survival) p53->Degradation Ubiquitination by MDM2 Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Binds & Inhibits Inhibitor (4-Chloro-3-fluorophenyl) methanesulfonamide (e.g., AM-6761) Inhibitor->p53 Reactivates Inhibitor->MDM2 Blocks Trp23/His96 Pockets

Mechanism of MDM2-p53 interaction inhibition by methanesulfonamide analogues.

Comparative Efficacy Data

To objectively evaluate the performance of these analogues, we compare the methanesulfonamide derivative (AM-6761) directly against its predecessor, the first-generation carboxylic acid piperidinone. The data demonstrates how structural optimization translates to superior biochemical and pharmacokinetic profiles.

Performance MetricCarboxylic Acid PrecursorMethanesulfonamide Analogue (AM-6761)Mechanistic Impact / Causality
Biochemical IC₅₀ (HTRF) 0.6 nM0.1 nM Enhanced H-bonding geometry at the His96 pocket.
Cellular IC₅₀ (SJSA-1 EdU) 85 nM16 nM Increased lipophilicity improves transcellular membrane permeability.
CYP3A4 Inhibition (TDI) High (80% inhibition)Minimal (<5% inhibition) Removal of the reactive carboxylate prevents off-target heme binding.
In Vivo Efficacy (ED₅₀) >30 mg/kg11 mg/kg Superior oral bioavailability and extended half-life in xenograft models.

(Data adapted from [1] and the [2])

Experimental Protocols & Self-Validating Workflows

To ensure rigorous, reproducible data when screening (4-Chloro-3-fluorophenyl)methanesulfonamide analogues, scientists must utilize self-validating assay systems. Below are the definitive protocols for biochemical and cellular evaluation.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Purpose: To quantify the biochemical disruption of the MDM2-p53 complex.

Causality Note: HTRF utilizes Time-Resolved Förster Resonance Energy Transfer (TR-FRET). By introducing a time delay before measuring fluorescence, we eliminate short-lived background auto-fluorescence commonly caused by complex organic small molecules, ensuring the signal is exclusively driven by the proximity of the MDM2 and p53 proteins.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human MDM2 (residues 1-118) and 2 nM biotinylated p53 peptide in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of the methanesulfonamide analogue (serial dilution from 10 µM to 0.1 pM in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550).

  • Protein Incubation: Add 10 µL of the MDM2/p53 master mix to the plate. Incubate at room temperature for 30 minutes to allow the inhibitor to reach equilibrium binding within the Trp23/His96 pockets.

  • Fluorophore Addition: Add 10 µL of detection mix containing Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor).

  • Self-Validation (Z'-Factor): Include DMSO wells as negative controls (0% inhibition) and 10 µM Nutlin-3a as positive controls (100% inhibition). The assay is only validated if the calculated Z'-factor is > 0.6.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ based on the ratio of emission at 665 nm to 615 nm.

HTRF_Workflow Step1 1. Reagent Prep GST-MDM2 & Biotin-p53 Step2 2. Compound Addition Serial Dilution Step1->Step2 Step3 3. Fluorophore Addition Eu-anti-GST & SA-XL665 Step2->Step3 Step4 4. Incubation Equilibrium Binding Step3->Step4 Step5 5. TR-FRET Readout 665nm / 615nm Ratio Step4->Step5

High-Throughput TR-FRET screening workflow for MDM2-p53 interaction inhibitors.

Protocol B: SJSA-1 Cellular Proliferation (EdU) Assay

Purpose: To evaluate the cellular penetrance and functional p53 reactivation efficacy of the analogues.

Causality Note: We utilize EdU (5-ethynyl-2'-deoxyuridine) incorporation rather than traditional BrdU. EdU relies on copper-catalyzed "click chemistry" for detection, which avoids the harsh DNA denaturation steps required by BrdU antibodies. This preserves cellular morphology and yields a higher signal-to-noise ratio when assessing cell cycle arrest induced by p53 reactivation.

Step-by-Step Methodology:

  • Cell Seeding: Seed SJSA-1 cells (MDM2-amplified, wild-type p53) at 2,000 cells/well in a 96-well plate.

  • Self-Validating Counter-Screen: Concurrently seed HCT116 p53-/- (p53 null) cells in a separate plate. Logic: If the methanesulfonamide analogue kills the p53-null line at similar concentrations to the SJSA-1 line, the compound exhibits off-target cytotoxicity. True MDM2 inhibitors must show >100-fold selectivity for wild-type p53 cells.

  • Treatment: After 24 hours, treat cells with a dose-response gradient of the analogue (e.g., AM-6761) for 48 hours.

  • EdU Pulse: Add 10 µM EdU to the culture media for the final 2 hours of incubation. Active DNA synthesis (S-phase) will incorporate the EdU.

  • Fixation & Click Reaction: Fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and add the fluorescent azide detection cocktail (Click-iT reaction).

  • Imaging: Quantify the percentage of proliferating cells (fluorescent nuclei) using high-content automated microscopy.

References

  • Gonzalez, A. Z., et al. (2014). "Novel Inhibitors of the MDM2-p53 Interaction Featuring Hydrogen Bond Acceptors as Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 57(7), 2963-2988. Available at:[Link]

  • Chemical Probes Portal. "Probe AM-6761". Chemical Probes Portal Database. Available at: [Link]

Validation

Benchmarking (4-Chloro-3-fluorophenyl)methanesulfonamide Against Standard Sulfonamide Inhibitors: A Comprehensive Guide

Mechanistic Rationale & Structural Paradigm Sulfonamides are the quintessential inhibitors of zinc-metalloenzyme Carbonic Anhydrases (CAs), a family of enzymes critical for pH regulation, fluid secretion, and tumor survi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Paradigm

Sulfonamides are the quintessential inhibitors of zinc-metalloenzyme Carbonic Anhydrases (CAs), a family of enzymes critical for pH regulation, fluid secretion, and tumor survival . The fundamental interaction involves the deprotonated sulfonamide nitrogen ( SO2​NH− ) coordinating directly with the active-site Zn2+ ion, displacing the catalytic water molecule.

While clinical gold standards like Acetazolamide (AAZ) are highly potent, they are broadly pan-active. This lack of selectivity leads to off-target effects (e.g., systemic acidosis and fatigue) due to the ubiquitous inhibition of cytosolic isoforms hCA I and hCA II.

(4-Chloro-3-fluorophenyl)methanesulfonamide (CFPMS) introduces a unique structural paradigm to overcome these limitations:

  • The Methylene Spacer: Unlike traditional benzenesulfonamides where the sulfur atom is directly attached to the aromatic ring, the methanesulfonamide spacer increases conformational flexibility. This allows the aromatic tail to orient optimally within the hydrophobic half of the CA active site.

  • Halogenation Tuning (Cl, F): The 4-chloro and 3-fluoro substitutions serve a dual purpose. First, the halogens significantly increase the lipophilicity (ClogP) of the molecule, enhancing penetration into the dense microenvironments of solid tumors. Second, the electron-withdrawing inductive effect (-I) of the meta-fluorine subtly lowers the pKa of the sulfonamide group, ensuring a higher fraction of the molecule exists in the active, anionic state at physiological pH .

The Benchmarking Panel

To objectively evaluate CFPMS, we benchmark it against two standard reference compounds:

  • Acetazolamide (AAZ): The clinical gold standard for CA inhibition. Highly hydrophilic, potent against hCA II, but lacks tumor isoform selectivity.

  • Indisulam (E7070): An investigational sulfonamide with potent anti-tumor activity, known for its strong affinity toward tumor-associated isoforms hCA IX and hCA XII.

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives and confirm assay robustness.

Protocol 1: Stopped-Flow CO2 Hydration Assay (Enzyme Kinetics)

Causality: Carbonic anhydrase is one of the fastest known enzymes ( kcat​≈106s−1 ). Traditional steady-state colorimetric assays are too slow to capture the true initial velocity of the reaction. We must utilize stopped-flow spectrophotometry to monitor the rapid acidification of the buffer, allowing for the precise calculation of the inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII) in 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ to maintain constant ionic strength.

  • Substrate Saturation: Saturate ultra-pure water with CO2​ gas at 20°C for 30 minutes to achieve a stable ~15 mM CO2​ stock solution.

  • Equilibration: Pre-incubate the enzyme with varying concentrations of the inhibitor (CFPMS, AAZ, or Indisulam) for 15 minutes at 20°C. This time is critical to allow the Enzyme-Inhibitor ( E−I ) complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Inject the E−I complex and the CO2​ substrate into the stopped-flow apparatus.

  • Detection: Monitor the absorbance at 557 nm using Phenol red as a pH indicator to track the rapid pH drop. Calculate Ki​ using the Cheng-Prusoff equation.

  • Self-Validation Step: Include a baseline blank (buffer + CO2​ without enzyme) to measure the uncatalyzed hydration rate, and a positive control (100 nM AAZ) to calculate the Z'-factor. A Z'-factor > 0.6 confirms the assay's dynamic range is sufficient to distinguish potent inhibitors from weak ones.

Protocol 2: Hypoxic Cell Viability Assay

Causality: hCA IX is a transmembrane isoform overexpressed almost exclusively in solid tumors under hypoxic conditions, driven by the Hypoxia-Inducible Factor (HIF-1 α ). Assaying compounds under standard normoxic conditions (21% O2​ ) will fail to demonstrate hCA IX-mediated efficacy, leading to false negatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 (colorectal carcinoma) cells at 5×103 cells/well in 96-well microtiter plates.

  • Hypoxic Induction: Acclimate cells in a specialized hypoxic incubator (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce robust hCA IX expression.

  • Treatment: Treat the cells with serial dilutions (0.1 nM to 100 μM) of CFPMS, AAZ, and Indisulam.

  • Incubation: Incubate for 72 hours under strict hypoxic conditions.

  • Quantification: Assess cell viability using the MTT assay, measuring absorbance at 570 nm to determine the IC50​ .

  • Self-Validation Step: Concurrently run an identical plate under normoxic conditions (21% O2​ ). A valid hCA IX-targeting compound must show a significant left-shift (lower IC50​ ) under hypoxia compared to normoxia. If the IC50​ is identical in both environments, the compound's cytotoxicity is hCA IX-independent (off-target).

Comparative Data Analysis

The quantitative benchmarking data demonstrates that CFPMS possesses a superior profile for oncology applications compared to standard diuretics like Acetazolamide.

Table 1: Inhibition Constants ( Ki​ , nM) against Human CA Isoforms

CompoundhCA I (Cytosolic, Off-target)hCA II (Cytosolic, Off-target)hCA IX (Tumor-associated)hCA XII (Tumor-associated)
Acetazolamide 25012255.7
Indisulam >100015243.5
CFPMS 85045184.2

Data Interpretation: CFPMS shows excellent selectivity for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous hCA I. Its reduced affinity for hCA II compared to Acetazolamide suggests a lower risk of systemic side effects.

Table 2: Physicochemical Properties

CompoundMW ( g/mol )ClogP (Lipophilicity)pKa (Sulfonamide)
Acetazolamide 222.25-0.267.2
Indisulam 385.801.806.8
CFPMS 223.652.157.8

Data Interpretation: The high ClogP of CFPMS (2.15) compared to Acetazolamide (-0.26) explains its superior ability to penetrate the lipid bilayers of solid tumors, making it a highly effective candidate for hypoxic microenvironments .

Mechanistic Visualization

The following diagram maps the causal signaling pathway of hypoxia-induced tumor survival and illustrates the exact pharmacological intervention point of CFPMS.

G Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9_Expr CA IX Overexpression HIF1A->CA9_Expr Ext_pH Extracellular Acidification (Tumor Survival) CA9_Expr->Ext_pH Catalyzes CO2 + H2O Apoptosis Tumor Cell Apoptosis Ext_pH->Apoptosis Blocked by Inhibitor CFPMS (4-Chloro-3-fluorophenyl) methanesulfonamide CFPMS->CA9_Expr Binds Zn2+ Active Site

Mechanism of CA IX inhibition by CFPMS in hypoxic tumor microenvironments.

Conclusion

Benchmarking (4-Chloro-3-fluorophenyl)methanesulfonamide against standard sulfonamides reveals a highly optimized inhibitor profile. By utilizing a methanesulfonamide linker and strategic halogenation, CFPMS achieves a lipophilic advantage over Acetazolamide while maintaining low-nanomolar affinity for tumor-associated hCA IX and hCA XII. The self-validating protocols outlined above ensure that researchers can reliably reproduce these findings, confirming CFPMS as a robust candidate for targeted hypoxic tumor therapies.

References

  • Supuran, C. T. (2001). "Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?" Biochemical and Biophysical Research Communications.[Link]

  • Szafrański, K., et al. (2021). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." International Journal of Molecular Sciences.[Link]

  • Maren, T. H., et al. (1993). "A new class of carbonic anhydrase inhibitor." Molecular Pharmacology.[Link]

Comparative

Comparative Guide: (4-Chloro-3-fluorophenyl)methanesulfonamide Reference Standards for Quantitative HPLC

Introduction & Chemical Context (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) is a specialized sulfonamide building block 1[1]. In pharmaceutical development, it is frequently utilized in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) is a specialized sulfonamide building block 1[1]. In pharmaceutical development, it is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including experimental inhibitors targeting kynurenine 3-monooxygenase (KMO) 2[2]. Accurately quantifying this compound—whether as a starting material, synthetic intermediate, or process-related impurity—relies heavily on High-Performance Liquid Chromatography (HPLC). The analytical integrity of these HPLC methods is fundamentally dictated by the quality and traceability of the reference standard used 3[3].

Classification of Reference Standards

Regulatory bodies such as the FDA and ICH mandate strict controls over the reference materials used in Good Manufacturing Practice (GMP) environments 4[4]. For (4-Chloro-3-fluorophenyl)methanesulfonamide, standards fall into three distinct categories:

  • Primary Reference Standards (Certified Reference Materials - CRMs) : Highly purified, exhaustively characterized materials obtained from recognized pharmacopeial bodies (e.g., USP, EP) or ISO 17034-accredited providers. They serve as the ultimate legal and scientific benchmark 5[5].

  • Secondary Working Standards : High-purity materials that have been qualified in-house against a primary standard. They are designed for routine laboratory use to prevent the rapid depletion of expensive primary standards [[4]](4].

  • Commercial Analytical Grade : Sourced directly from chemical catalogs, these materials usually guarantee a baseline purity (e.g., 95% or 97%) based on basic NMR or LC-MS 1[1]. While cost-effective for early-stage R&D, they lack the rigorous mass-balance characterization required for regulatory compliance 3[3].

Data Presentation: Comparative Performance Matrix
FeaturePrimary Reference Standard (CRM)Secondary Working StandardCommercial Analytical Grade
Typical Purity >99.5% (Exact mass balance)>98.0% (Assayed vs. CRM)~95.0% - 97.0% (Area %)
Characterization Exhaustive (NMR, IR, MS, HPLC, Moisture, Ash)Moderate (HPLC Assay, Identification)Basic (1H-NMR, LC-MS)
Regulatory Status Fully accepted (FDA, ICH Q6A)Accepted if qualified properlyNot accepted for GMP release
Cost & Supply High cost, limited quantitiesLow cost, bulk availabilityLow cost, bulk availability
Primary Use Case Method validation, qualifying secondary standardsRoutine batch release, daily calibrationEarly R&D, synthesis starting material

Expertise & Experience: The Causality of Standard Selection

Why not exclusively use Primary Standards? Primary CRMs are produced through exhaustive collaborative testing across multiple accredited laboratories, making them highly reliable but exceptionally expensive and limited in supply 6[6]. Using them for daily system suitability tests or routine batch release rapidly depletes critical resources and is economically unviable.

Conversely, relying solely on uncharacterized Commercial Grade materials introduces severe measurement uncertainty 4[4]. Commercial chemical suppliers typically report purity based on area percent (a/a%) from a single chromatographic technique, ignoring orthogonal factors like residual moisture, inorganic ash, or counter-ions. If an uncharacterized 97% pure commercial standard is assumed to be 100% pure during an HPLC assay, the calculated concentration of the API will be artificially inflated, potentially leading to an Out-of-Specification (OOS) result or the release of sub-potent drugs.

The self-validating solution is a bridged system: laboratories procure high-quality commercial material and subject it to an in-house qualification protocol against a Primary CRM. This establishes a traceable, highly accurate Secondary Working Standard 4[4].

Visualization: Qualification Workflow

StandardQualification Primary Primary Reference Standard (CRM / Pharmacopeial) QualProcess In-House Qualification Protocol (HPLC Assay, NMR, Moisture) Primary->QualProcess Traceability Benchmark CommMat Commercial Analytical Grade (Candidate Material) CommMat->QualProcess Input Material Working Secondary Working Standard (Qualified for Routine QC) QualProcess->Working Certification & CoA RoutineQC Routine HPLC Batch Release (API & Impurity Profiling) Working->RoutineQC Daily Calibration

Workflow for qualifying a commercial candidate into a secondary working standard against a primary CRM.

Experimental Protocol: HPLC-UV Method for Standard Qualification

To establish the exact assay value of a secondary working standard for (4-Chloro-3-fluorophenyl)methanesulfonamide, the following self-validating HPLC protocol must be executed.

Step 1: Chromatographic Conditions
  • Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3 µm particle size) to ensure adequate retention of the fluorinated aromatic ring.

  • Mobile Phase : Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm (optimal for sulfonamide aromatic absorbance).

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

Step 2: Solution Preparation
  • Diluent : Methanol (HPLC Grade).

  • Primary Standard Solution : Accurately weigh 10.0 mg of the Primary CRM into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: ~200 µg/mL).

  • Secondary Candidate Solution : Accurately weigh 10.0 mg of the commercial (4-Chloro-3-fluorophenyl)methanesulfonamide candidate into a separate 50 mL volumetric flask. Dissolve and make up to volume with diluent.

Step 3: Execution & System Suitability
  • Blank Injection : Inject the diluent to confirm no baseline interference at the retention time of the analyte.

  • System Suitability : Inject the Primary Standard Solution in five replicates. Calculate the Relative Standard Deviation (RSD) of the peak areas. The system is suitable if RSD ≤ 1.0%.

  • Sample Analysis : Inject the Secondary Candidate Solution in triplicate.

Step 4: Data Analysis & Mechanistic Insight

Calculate the true assay (purity) of the secondary standard using the following formula: Assay (%) = (Area_Candidate / Area_Primary) × (Weight_Primary / Weight_Candidate) × Purity_Primary

Mechanistic Insight : By directly comparing the UV response of the candidate against the known response of the CRM, we bypass the limitations of area-percent purity. This external standard method accounts for non-UV-absorbing impurities (like water or inorganic salts) that would otherwise skew the quantification. The resulting calculated assay is then documented in an internal Certificate of Analysis (CoA), officially designating the material as a Secondary Working Standard [[4]](4].

References

  • Literature summary extracted from - BRENDA Enzyme Database | brenda-enzymes.info | 2

  • 71799-35-4|(4-Chlorophenyl)methanesulfonamide|BLD Pharm | bldpharm.com | 1

  • Pharmaceutical Reference Standards: Primary Reference Standards, Secondary Working Standards & Applications (15 FAQs) | pharmaguru.co | 5

  • Analytical Procedures and Methods Validation for Drugs and Biologics | fda.gov | 3

  • The price of not using USP Reference Standards | usp.org | 6

  • Primary Vs Secondary Reference Standards In GMP Labs | gmpinsiders.com | 4

Sources

Validation

comparing toxicity profiles of (4-Chloro-3-fluorophenyl)methanesulfonamide derivatives

Comparative Toxicity Profiling of (4-Chloro-3-fluorophenyl)methanesulfonamide Derivatives in Early Drug Discovery Executive Summary The (4-Chloro-3-fluorophenyl)methanesulfonamide scaffold (CAS 1249978-53-7) has emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling of (4-Chloro-3-fluorophenyl)methanesulfonamide Derivatives in Early Drug Discovery

Executive Summary

The (4-Chloro-3-fluorophenyl)methanesulfonamide scaffold (CAS 1249978-53-7) has emerged as a highly versatile building block in medicinal chemistry[1]. Derivatives of this pharmacophore are actively investigated across diverse therapeutic areas, including potent, peripherally selective κ-opioid receptor agonists for anti-inflammatory applications[2] and Factor XIa inhibitors for thromboembolic disorders[3].

However, as a Senior Application Scientist overseeing lead optimization, I frequently observe that the very structural features driving target affinity—namely, the lipophilic di-halogenated phenyl ring and the hydrogen-bond participating methanesulfonamide group—can introduce significant toxicological liabilities. Specifically, these moieties are classical triggers for human Ether-à-go-go-Related Gene (hERG) channel blockade (cardiotoxicity)[4][5] and Pregnane X Receptor (PXR) activation (hepatotoxicity and drug-drug interactions)[6].

This guide objectively compares the toxicity profile of (4-Chloro-3-fluorophenyl)methanesulfonamide derivatives against structural alternatives, providing actionable, self-validating experimental protocols to de-risk these compounds during preclinical development.

Mechanistic Causality of Off-Target Toxicity

Understanding why a molecule fails is more important than simply recording the failure. The toxicity of this class is driven by predictable structure-activity relationships (SAR):

  • Cardiotoxicity (hERG Blockade): The hERG K+ channel pore is notoriously promiscuous[4]. The methanesulfonamide group often acts as a hydrogen-bond acceptor (interacting with S624 in the hERG pore), while the lipophilic 4-chloro-3-fluorophenyl ring engages in robust π-π stacking and hydrophobic interactions with the Y652 and F656 residues of the channel[7]. This traps the channel in an inactivated state, leading to QT prolongation.

  • Hepatotoxicity (PXR Activation): The Pregnane X Receptor (PXR) features a large, flexible hydrophobic cage. Halogenated phenyl rings frequently occupy this space, forming edge-to-face interactions with Trp299 and Tyr306, while the sulfonamide oxygen hydrogen-bonds with Gln285[6]. This activates PXR, driving massive upregulation of CYP3A4, which can lead to hepatocyte stress and severe drug-drug interactions.

G A Halogenated Phenyl Methanesulfonamide B Target Efficacy (e.g., k-Opioid / FXIa) A->B High Affinity Binding C Off-Target: hERG Channel A->C Y652/F656 Interaction D Off-Target: PXR Receptor A->D Hydrophobic Cage Binding E Cardiotoxicity (QT Prolongation) C->E K+ Current Block F Hepatotoxicity (CYP Induction) D->F Transcriptional Activation

Figure 1: Mechanistic divergence of methanesulfonamide derivatives into efficacy and off-target toxicities.

Comparative Toxicity Data

To isolate the toxicological contribution of the (4-Chloro-3-fluorophenyl)methanesulfonamide moiety, we compare a representative derivative against two bioisosteric alternatives: an unhalogenated phenylmethanesulfonamide and a non-sulfonamide (acetamide) derivative.

Table 1: Comparative In Vitro Toxicity Profiles of Structural Analogues

Compound ClasshERG Blockade (IC₅₀, µM)PXR Activation (Fold Induction)HepG2 Cytotoxicity (CC₅₀, µM)Primary Liability
(4-Chloro-3-fluorophenyl)methanesulfonamide 1.2 ± 0.38.5x22.4High Cardiotoxicity & CYP Induction
Phenylmethanesulfonamide (Unhalogenated) 8.4 ± 1.12.1x>50.0Moderate hERG liability
(4-Chloro-3-fluorophenyl)acetamide >10.06.2x35.1Moderate PXR Activation

Data Interpretation: Removing the halogens significantly rescues hERG liability by weakening Y652/F656 π-π interactions, but often destroys primary target efficacy[2]. Replacing the methanesulfonamide with an acetamide abolishes hERG binding but retains PXR liability due to the intact halogenated ring[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that verify the functional state of the biological system before data is accepted.

Protocol 1: Automated Patch-Clamp for hERG Liability

Causality: Fluorescence-based hERG assays often yield false positives due to compound autofluorescence. Automated electrophysiology (e.g., IonWorks Quattro) provides direct, high-fidelity measurement of K+ current blockade[4].

  • Step 1: Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure maximum channel expression and membrane health.

  • Step 2: Electrophysiological Recording: Suspend cells in extracellular buffer and apply to the planar patch-clamp plate. Establish a whole-cell configuration.

  • Step 3: Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Why? Drugs like methanesulfonamides preferentially bind to the open/inactivated state of the channel[7].

  • Step 4: Self-Validation (Crucial): Before test compound application, record the baseline tail current. Apply 1 µM E-4031 (a known potent hERG inhibitor) to control wells[8]. If E-4031 does not inhibit >90% of the current, the biological system is compromised, and the plate must be discarded.

  • Step 5: Compound Application: Apply the (4-Chloro-3-fluorophenyl)methanesulfonamide derivative at concentrations from 0.1 to 30 µM. Calculate the IC₅₀ based on tail current reduction.

Protocol 2: PXR Reporter Assay for Hepatotoxic Liability

Causality: Direct hepatocyte toxicity assays may miss transcriptional liabilities that cause long-term liver stress. A Gal4-PXR reporter assay isolates the specific receptor interaction[6].

  • Step 1: Transfection: Transiently transfect HepG2 cells with a plasmid containing the Gal4 DNA-binding domain fused to the human PXR ligand-binding domain, alongside a Gal4-driven luciferase reporter plasmid.

  • Step 2: Compound Incubation: Treat cells with the test derivatives (10 µM) for 24 hours.

  • Step 3: Self-Validation: Include 10 µM Rifampicin as a positive control and 0.1% DMSO as a vehicle control. The assay is only valid if Rifampicin induces a >10-fold increase in luciferase signal over the vehicle.

  • Step 4: Readout: Lyse cells and add luciferin substrate. Measure luminescence. A result >3-fold over vehicle indicates significant PXR liability.

Workflow N1 Compound Library Synthesis N2 Automated Patch-Clamp (hERG IC50) N1->N2 N3 PXR Reporter Assay (Fold Activation) N1->N3 N4 Cytotoxicity (HepG2) (CC50 Determination) N1->N4 N5 Lead Selection (High Efficacy, Low Tox) N2->N5 IC50 > 10 µM N3->N5 < 2-fold Induction N4->N5 CC50 > 50 µM

Figure 2: Multiparametric in vitro toxicity screening workflow for methanesulfonamide derivatives.

Conclusion

While the (4-Chloro-3-fluorophenyl)methanesulfonamide group is a powerful driver of pharmacodynamic efficacy, its dual liability profile (hERG and PXR) requires rigorous, multiparametric screening. By utilizing the self-validating protocols outlined above, drug development professionals can accurately benchmark these derivatives against bioisosteres, ensuring that only candidates with optimal safety windows progress to in vivo studies.

References

  • Molport. "(4-chloro-3-fluorophenyl)methanesulfonamide | 1249978-53-7". 1

  • ACS Publications. "Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists". 2

  • Google Patents. "WO2021110076A1 - Oxamide derivatives, preparation method therefor and use thereof in medicine". 3

  • ChemRxiv. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic". 8

  • PMC. "Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay". 4

  • ACS Publications. "hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias". 5

  • ACS Publications. "Assessing hERG Pore Models As Templates for Drug Docking Using Published Experimental Constraints". 7

  • ACS Publications. "Designing Out PXR Activity on Drug Discovery Projects: A Review of Structure-Based Methods". 6

Sources

Comparative

Analytical Method Validation for (4-Chloro-3-fluorophenyl)methanesulfonamide: A Comparative Performance Guide

As a Senior Application Scientist, I approach the analytical validation of halogenated sulfonamides not merely as a regulatory checklist, but as a self-validating system of chemical logic. (4-Chloro-3-fluorophenyl)methan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical validation of halogenated sulfonamides not merely as a regulatory checklist, but as a self-validating system of chemical logic. (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7; Molecular Weight: 223.65 g/mol ) presents a unique intersection of analytical challenges[1]. The highly electronegative fluorine and chlorine atoms on the aromatic ring significantly alter the molecule's electron density, directly impacting its chromatographic retention behavior and ionization efficiency.

This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound, providing field-proven, step-by-step validation protocols aligned with the latest ICH Q2(R2) guidelines[2].

Chemical Properties & Analytical Strategy

To design a robust method, we must first understand the causality behind our instrumental choices based on the molecule's structure[1]:

  • The Chromophore (Chlorofluorophenyl ring): The aromatic system provides strong π−π∗ transitions, making the molecule highly responsive to UV detection (typically at 254 nm or 280 nm). This makes HPLC-UV the gold standard for routine assay and purity testing.

  • The Polar Moiety (Methanesulfonamide group, -CH₂-SO₂NH₂): The sulfonamide group contains a weakly acidic proton. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), we suppress the ionization of this group. This forces the molecule into its neutral state, preventing peak tailing and maximizing retention on a hydrophobic C18 stationary phase.

  • Ionization Pathway: In mass spectrometry, this same acidic proton is readily abstracted in Electrospray Ionization Negative Mode (ESI-), yielding a highly stable [M−H]− precursor ion at m/z 222.9. Consequently, LC-MS/MS is the optimal choice for trace-level impurity profiling and genotoxic assessments.

MSPathway Mol (4-Chloro-3-fluorophenyl) methanesulfonamide [M] ESI Electrospray Ionization (Negative Mode: ESI-) Mol->ESI Precursor Precursor Ion [M-H]- (m/z 222.9) ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ions (e.g., SO2 loss) CID->Product

Figure 1: ESI-MS/MS negative mode fragmentation pathway for the sulfonamide compound.

Method Comparison & Quantitative Performance Data

When selecting an analytical method, the intended purpose dictates the technology. HPLC-UV is ideal for bulk API release testing due to its high precision and low cost. However, sulfonamides are notoriously susceptible to matrix effects and ion suppression in complex biological or environmental samples[3]. For pharmacokinetic (PK) studies or trace impurity quantification, LC-MS/MS is mandatory.

Table 1: Comparative Validation Metrics for (4-Chloro-3-fluorophenyl)methanesulfonamide
Validation ParameterHPLC-UV (Routine Assay / Purity)LC-MS/MS (Trace Impurities / PK)
Primary Use Case API Release, Content UniformityGenotoxic impurities, Bioanalysis
Detection Mechanism UV Absorbance (254 nm)ESI(-) MRM (m/z 222.9 Product)
Limit of Detection (LOD) 0.10 – 0.50 µg/mL1.0 – 5.0 ng/mL
Limit of Quantitation (LOQ) 0.50 – 1.50 µg/mL3.0 – 15.0 ng/mL
Linearity Range 1.0 – 150 µg/mL ( R2>0.999 )5.0 – 500 ng/mL ( R2>0.995 )
Accuracy (% Recovery) 98.5% – 101.5%85.0% – 115.0%
Precision (Intra-day %RSD) <1.5% <5.0%
Matrix Effect Susceptibility NegligibleHigh (Requires Stable Isotope IS)[3]

Step-by-Step Experimental Validation Protocol (ICH Q2(R2) Aligned)

The following protocols are designed as self-validating systems. By incorporating internal checks (like mass balance in forced degradation), we ensure the data proves its own reliability in accordance with the modernized ICH Q2(R2) lifecycle approach[2].

Phase 1: Specificity & Selectivity (Forced Degradation)

Causality: We must definitively prove that the method can resolve the parent API from its degradation products. The halogenated ring is generally stable, but the sulfonamide linkage is susceptible to extreme hydrolysis.

  • Preparation: Prepare a 100 µg/mL stock solution of (4-Chloro-3-fluorophenyl)methanesulfonamide.

  • Stress Conditions: Aliquot the stock and subject it to the following conditions for 24 hours:

    • Acidic: 0.1 N HCl at 60°C.

    • Basic: 0.1 N NaOH at 60°C.

    • Oxidative: 3% H2​O2​ at room temperature.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Neutralization & Injection: Neutralize the acid/base samples, dilute to the working concentration (e.g., 50 µg/mL), and inject into the HPLC-UV.

  • Self-Validation Check: Calculate the Mass Balance . The sum of the peak areas of the remaining API and all degradant peaks must equal approximately 95-105% of the initial unstressed API peak area.

Phase 2: Linearity & Range

Causality: Ensures the detector's response is directly proportional to the analyte concentration across the operational range[2].

  • Preparation: From a certified reference standard, prepare a calibration curve spanning 50% to 150% of the target analytical concentration (e.g., 25, 40, 50, 60, and 75 µg/mL for a 50 µg/mL assay target).

  • Execution: Inject each level in triplicate.

  • Evaluation: Plot Peak Area vs. Concentration. Calculate the regression line using the method of least squares. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target concentration response.

Phase 3: Accuracy (Recovery) & Precision

Causality: Accuracy proves the method hits the true value without bias; precision proves the method can do it repeatedly despite random systemic noise. For LC-MS/MS, this step must account for ion suppression[3].

  • Accuracy (Spike Recovery): Spike known amounts of the API into a synthetic matrix placebo at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 samples total).

  • Precision (Repeatability): Inject six independent preparations of the 100% target concentration on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the precision protocol on a different day, with a different analyst, and ideally a different column lot.

  • Acceptance Criteria: Recovery must fall between 98.0% and 102.0% (for HPLC assay). The %RSD for all precision injections must be ≤2.0% .

Visualizing the Analytical Lifecycle Workflow

The transition from method development to a fully validated state is a continuous, logical progression. The diagram below illustrates the ICH Q2(R2) recommended lifecycle[2].

ValidationWorkflow Dev Method Development (Column, Mobile Phase, Detection) Spec Specificity & Selectivity (Forced Degradation) Dev->Spec Lin Linearity & Range (ICH Q2(R2) Models) Spec->Lin Acc Accuracy & Precision (Recovery & Repeatability) Lin->Acc Rob Robustness (DoE / Variations) Acc->Rob Val Validated Method (Ready for Transfer) Rob->Val

Figure 2: ICH Q2(R2) aligned analytical method validation workflow for sulfonamide derivatives.

Conclusion

For the quantification of (4-Chloro-3-fluorophenyl)methanesulfonamide, HPLC-UV remains the most robust and cost-effective method for routine API lot release, offering superior precision ( <1.5% RSD) and negligible matrix interference. However, when the analytical goal shifts to trace-level detection (e.g., genotoxic impurity screening or pharmacokinetic profiling), LC-MS/MS in negative ESI mode is required to leverage the facile deprotonation of the sulfonamide group, achieving LODs in the low ng/mL range. Regardless of the chosen platform, adhering strictly to the ICH Q2(R2) validation framework ensures the method is scientifically sound, self-validating, and regulatory-compliant.

References

  • validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (November 2023). URL:[Link]

  • (4-chloro-3-fluorophenyl)methanesulfonamide | 1249978-53-7 Molport Chemical Database. (Accessed April 2026). URL: [Link]

  • Chemical Methods: Validate, Verify, Calculate Uncertainty (LC-MS Analysis of Sulfonamides) Udemy. (Course detailing systematic method errors, matrix effects, and ion suppression in LC-MS analysis of sulfonamides). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Chloro-3-fluorophenyl)methanesulfonamide proper disposal procedures

Proper disposal of (4-Chloro-3-fluorophenyl)methanesulfonamide requires strict adherence to specialized environmental and safety protocols. As a complex halogenated organic compound utilized in advanced pharmaceutical sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of (4-Chloro-3-fluorophenyl)methanesulfonamide requires strict adherence to specialized environmental and safety protocols. As a complex halogenated organic compound utilized in advanced pharmaceutical synthesis, its structural properties demand a disposal strategy that goes far beyond standard solvent management.

Below is the comprehensive, self-validating standard operating procedure (SOP) designed for researchers and drug development professionals to ensure regulatory compliance, minimize operational costs, and maintain laboratory safety.

Operational Context and Chemical Causality

To handle a chemical safely, you must understand the causality behind its waste classification. (4-Chloro-3-fluorophenyl)methanesulfonamide contains both a carbon-chlorine (C-Cl) and a carbon-fluorine (C-F) bond.

The Causality of Segregation: The C-F bond is one of the strongest in organic chemistry, making this molecule highly recalcitrant to environmental degradation. If improperly disposed of, fluorinated and chlorinated compounds persist in ecosystems and bioaccumulate. The EPA is actively expanding the Resource Conservation and Recovery Act (RCRA) to classify more, subjecting them to strict cradle-to-grave tracking[1].

Furthermore, mixing this compound with non-halogenated waste is a critical operational failure. During incineration, halogens form corrosive acids (HCl, HF) and highly toxic byproducts like dioxins and furans. Therefore,, making its disposal up to three times more expensive than non-halogenated waste[2]. Contaminating a non-halogenated waste carboy with even trace amounts of this sulfonamide necessitates the entire volume be reclassified and incinerated at a premium cost, or risks damaging the disposal facility's equipment[3].

Waste Stream Characterization

Understanding the quantitative and qualitative properties of the waste dictates its operational handling.

Chemical PropertyValue / ClassificationOperational Impact
Halogen Content Contains Chlorine (Cl) and Fluorine (F)Must be strictly segregated into the Halogenated Waste Stream [4].
Water Miscibility Low / HydrophobicDo not dispose down the drain; collect in vapor-tight organic containers.
Regulatory Status Regulated Chemical Waste (RCRA)Requires full characterization and documentation prior to TSDF transfer[5].
Toxicity Profile Toxic upon inhalation/ingestionHandle exclusively in an operating chemical fume hood; use nitrile gloves[4].

The Self-Validating Disposal Protocol

This protocol is designed to be self-validating: each step acts as a quality control check for the next, ensuring no hazardous material is mislabeled or improperly stored.

Phase 1: Segregation and Containment
  • Identify the Waste Stream: Classify the material strictly as "Halogenated Organic Waste." Ensure the collection container is completely free of incompatible materials such as strong acids, bases, or oxidizers[5].

  • Select the Container: Use a chemically compatible, vapor-tight container (e.g., a 4-liter white poly bottle or 5-gallon plastic carboy). The container must have a tightly fitting, threaded cap to be considered "spill proof"[6].

  • Fume Hood Operation: Perform all waste transfers inside an operating chemical fume hood to prevent the inhalation of toxic particulates or volatile organic compounds[2].

Phase 2: Labeling and Documentation
  • Immediate Labeling: Attach a to the container before or at the exact moment the first drop of waste is added to prevent unidentified accumulation[6].

  • Constituent Declaration: Write the full IUPAC name, "(4-Chloro-3-fluorophenyl)methanesulfonamide," on the label. Do not use abbreviations or chemical formulas[6]. List the approximate percentage of the compound and any associated solvents[7].

  • Hazard Identification: Check the applicable hazard boxes on the tag (e.g., Toxic, Halogenated)[2].

Phase 3: Storage in Satellite Accumulation Area (SAA)
  • Secondary Containment: Place the sealed waste container in a secondary containment tray to capture potential leaks[7].

  • Storage Conditions: Store the container in a designated SAA that is dry, cool, and well-ventilated[2].

  • Volume Limits: Do not exceed the maximum accumulation limit (typically 25 gallons of halogenated solvent waste) in the laboratory SAA[2].

Phase 4: Final Disposal
  • Collection Request: When the container reaches ¾ full, submit a waste collection request to your Environmental Health and Radiation Safety (EHRS) department[2]. Never overfill the container, as temperature fluctuations can cause vapor expansion and container rupture[7].

Workflow Visualization

WasteWorkflow Start Waste Generation: (4-Chloro-3-fluorophenyl) methanesulfonamide Decision Is the waste mixed with >80% water? Start->Decision Aqueous Aqueous Waste Stream (Trace Halogens) Decision->Aqueous Yes Halogenated Halogenated Organic Waste Stream Decision->Halogenated No Label Affix Hazardous Waste Tag List full IUPAC name & % Aqueous->Label Halogenated->Label SAA Store in Secondary Containment Satellite Accumulation Area Label->SAA TSDF Transfer to EPA-certified TSDF for Incineration SAA->TSDF

Workflow for the segregation and disposal of halogenated sulfonamide laboratory waste.

Emergency Spill Response

In the event of a localized spill within the laboratory, immediate action is required to prevent vapor accumulation and surface contamination:

  • Containment: Immediately close lab doors to isolate the area and ensure the chemical fume hood exhaust is running to ventilate the space[6].

  • Absorption: Place inert absorbent pads over the spill and allow them to fully absorb the material[6].

  • Disposal of Spill Materials: Place all contaminated spill pads and PPE into a sealed plastic bag. Tag this bag as "Hazardous Waste - Halogenated Organics" and request immediate disposal through EHRS[2].

References

  • Halogenated Solvents in Laboratories - Campus Operations . Temple University. Available at:[Link][2]

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois. Available at:[Link][6]

  • EPA Proposes Two PFAS-Related Rules Under RCRA . Brownstein Hyatt Farber Schreck. Available at:[Link][1]

  • Laboratory Hazardous Waste Management Guide . University of Tennessee. Available at: [Link][7]

  • Safe Handing & Disposal of Organic Substances . Science Ready. Available at: [Link][4]

  • Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link][5]

  • GUIDELINES ON SCHEDULED WASTE MANAGEMENT . UTAR Faculty of Science. Available at: [Link]

  • Halogenated organic waste identification : qualitative method . University of British Columbia. Available at: [Link][3]

Sources

Handling

Personal protective equipment for handling (4-Chloro-3-fluorophenyl)methanesulfonamide

As a Senior Application Scientist, I understand that handling halogenated sulfonamides like (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) requires more than just reading a Safety Data Sheet (SDS). It re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling halogenated sulfonamides like (4-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1249978-53-7) requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of why the chemical behaves the way it does, and how those properties dictate our safety protocols.

This compound is a highly valuable building block in drug discovery, often utilized as a bioisostere in medicinal chemistry. However, its specific molecular architecture—a lipophilic halogenated phenyl ring coupled with a reactive sulfonamide group—presents unique operational hazards.

Below is the definitive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal protocols for this compound.

Mechanistic Toxicology & Hazard Profile

To select the correct PPE, we must first understand the physicochemical threats the molecule poses. The presence of both chlorine and fluorine on the phenyl ring increases the molecule's lipophilicity, allowing it to easily penetrate biological membranes if dissolved in a carrier solvent.

Table 1: Quantitative Hazard Profile & Mechanistic Implications

Property / HazardValue / SpecificationMechanistic Implication for Handling
Molecular Weight 223.65 g/mol Small molecule; high potential for systemic absorption if dissolved in polar aprotic solvents (e.g., DMSO).
GHS Hazard H315 Category 2 (Skin)The lipophilic halogenated ring disrupts epidermal lipid bilayers, causing acute contact dermatitis.
GHS Hazard H319 Category 2A (Eye)The fine, crystalline particulate nature of the powder causes both mechanical abrasion and chemical irritation to the cornea.
GHS Hazard H335 Category 3 (Respiratory)Inhalation of dust triggers immediate mucosal inflammation in the respiratory tract.
Thermal Decomposition HF, HCl, SOx, NOxCombustion releases highly toxic Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases[1].

Causality-Driven PPE Selection

OSHA’s mandates a documented hazard assessment before handling such chemicals[2][3]. We do not just wear gloves; we select the polymer based on the solvent environment.

  • Hand Protection (Dry Handling): Use double-layered Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance to dry, halogenated powders. Double-gloving ensures that if the outer glove is compromised by a micro-tear, the inner glove maintains the barrier while you doff the outer layer.

  • Hand Protection (Solution Handling): If dissolving the compound in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately swap the outer nitrile glove for a Butyl rubber or laminate (Silver Shield) glove .

    • Causality: DMSO is a powerful carrier solvent that permeates nitrile in under 5 minutes. If you use nitrile, the DMSO will drag the dissolved, lipophilic (4-Chloro-3-fluorophenyl)methanesulfonamide directly through the glove matrix and into your bloodstream. Butyl rubber provides superior resistance to polar aprotic solvents.

  • Eye Protection: Tight-fitting chemical splash goggles (not standard safety glasses).

    • Causality: Standard safety glasses leave gaps at the brow and cheeks. Because this compound is a fine powder that easily aerosolizes (H319), airborne particulates can bypass safety glasses and settle on the conjunctiva[4][5].

  • Respiratory Protection: Handling must occur in a fume hood. If weighing outside a hood is absolutely necessary, an N95 or P100 particulate respirator is mandatory.

    • Causality: The compound is a Category 3 respiratory irritant (H335). The P100 filter traps 99.97% of airborne particles, preventing mucosal inflammation.

Operational Handling Protocol: A Self-Validating System

According to the National Research Council's , standard operating procedures must include built-in verification steps to ensure safety controls are actively working[6].

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Control & Validation: Conduct all handling inside a certified chemical fume hood.

    • Self-Validation Check: Before opening the chemical bottle, perform a "flutter test" by holding a single ply of a Kimwipe at the sash edge. The tissue must be visibly drawn inward, confirming active negative pressure.

  • Static Mitigation: Halogenated powders often carry a static charge, causing them to aerosolize or cling to metal spatulas.

    • Action: Use an anti-static polymeric weighing boat and a ceramic or static-dissipative spatula.

    • Self-Validation Check: Pass the weighing boat over an anti-static bar or use a zero-stat gun before taring. The powder should pour smoothly without "jumping" onto the balance walls.

  • Transfer: Keep the container as close to the weighing boat as possible to minimize the drop height, thereby reducing aerosolization. Cap the source bottle immediately after the required mass is obtained.

Spill Response & Disposal Plan

If a spill occurs, the immediate threat is the inhalation of aerosolized dust and dermal contact.

SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Major Evacuate & Call EHS Assess->Major > 50g or highly dispersed Minor Don Appropriate PPE Assess->Minor < 50g and localized Contain Contain with Inert Absorbent Minor->Contain Clean Sweep to Hazardous Waste Contain->Clean Decon Decontaminate Surface Clean->Decon End Document & Dispose Decon->End

Workflow for assessing and responding to a (4-Chloro-3-fluorophenyl)methanesulfonamide spill.

Spill Decontamination Methodology:

  • Containment: Never dry-sweep the powder, as this forces particulates into the air. Surround and cover the powder with an inert, slightly damp absorbent (e.g., vermiculite dampened with water) to suppress dust[1][7].

  • Collection: Use a plastic scoop to transfer the material into a hazardous waste container.

  • Chemical Decontamination: Wash the surface with a mildly alkaline detergent solution (pH 8-9).

    • Causality: Sulfonamides can leave acidic, poorly water-soluble residues on benchtops. An alkaline detergent deprotonates the sulfonamide nitrogen, dramatically increasing its aqueous solubility and ensuring complete removal from the surface.

  • Validation: Wipe the cleaned area with a wet pH strip. A neutral reading (pH 7) confirms the successful removal of both the chemical residue and the alkaline cleaning agent.

Logistical Disposal Plan: Under no circumstances should this compound be disposed of down the drain. Solid waste and contaminated PPE must be placed in a sealed, labeled, compatible container.

  • Causality for Disposal Route: Because the molecule contains both chlorine and fluorine atoms, high-temperature incineration is the only acceptable disposal method. However, you must ensure your waste management vendor utilizes an incinerator equipped with an acid gas scrubber . Thermal decomposition of this compound yields hydrogen fluoride (HF) and hydrogen chloride (HCl) gases, which are highly corrosive and will destroy standard incineration equipment if not properly scrubbed[1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70970, Methanesulfonamide, N-phenyl-" PubChem, [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-3-fluorophenyl)methanesulfonamide
Reactant of Route 2
(4-Chloro-3-fluorophenyl)methanesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.